N6,7-Dimethylquinoline-5,6-diamine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-N,7-dimethylquinoline-5,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-7-6-9-8(4-3-5-14-9)10(12)11(7)13-2/h3-6,13H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOPMOSOIJRQBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)C(=C1NC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40232323 | |
| Record name | N6,7-Dimethylquinoline-5,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40232323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83407-42-5 | |
| Record name | N6,7-Dimethylquinoline-5,6-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083407425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N6,7-Dimethylquinoline-5,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40232323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N6,7-Dimethylquinoline-5,6-diamine chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
N6,7-Dimethylquinoline-5,6-diamine is a quinoline derivative with emerging interest in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core chemical properties, synthesis methodologies, and known biological activities. Particular emphasis is placed on its potential as an anticancer and antimicrobial agent. This document consolidates available quantitative data, details experimental protocols, and visualizes key biological pathways to serve as a foundational resource for professionals in research and drug development.
Core Chemical Properties
This compound, with the CAS number 83407-42-5, is a solid organic compound. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃N₃ | - |
| Molecular Weight | 187.24 g/mol | [1] |
| Melting Point | 131-132.5 °C | [1] |
| Boiling Point | 379.4 °C at 760 mmHg | [1] |
| Solubility | Data not available | - |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves multi-step organic reactions. Two common strategies are reductive amination and catalytic coupling.
Reductive Amination
A prevalent method for the synthesis of this compound involves the reduction of a corresponding nitro-substituted precursor.
Experimental Protocol:
-
Nitration: The quinoline backbone is first nitrated to introduce nitro groups at the desired positions.
-
Reduction: The nitro-substituted quinoline is then subjected to reduction. A common method is catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst in a suitable solvent like ethanol or methanol. The reaction is typically carried out under a hydrogen atmosphere.
-
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to yield this compound.
Catalytic Coupling
An alternative synthetic route involves the use of palladium-catalyzed coupling reactions to introduce the amino groups.
Experimental Protocol:
-
Halogenation: A di-halogenated quinoline precursor is prepared.
-
Coupling Reaction: The halogenated quinoline is then reacted with an appropriate amine source in the presence of a palladium catalyst and a suitable ligand.
-
Work-up and Purification: Following the reaction, a standard aqueous work-up is performed to remove the catalyst and other inorganic byproducts. The crude product is then purified by column chromatography or recrystallization.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, the expected spectral characteristics can be inferred from the analysis of similar quinoline derivatives.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring system, as well as singlets for the two methyl groups and the amine protons.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbon atoms of the quinoline core and the two methyl carbons.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (187.24 g/mol ).
Biological Activity and Signaling Pathways
This compound has shown promise as a bioactive molecule, particularly in the areas of anticancer and antimicrobial research.
Anticancer Activity
Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The primary mechanism of action is believed to be the induction of apoptosis. This programmed cell death is thought to be initiated through pathways involving oxidative stress and mitochondrial dysfunction.
Logical Relationship of Apoptosis Induction:
Caption: Postulated mechanism of apoptosis induction.
Antimicrobial Activity
The compound has also demonstrated potential antimicrobial properties. However, the precise mechanism of its antimicrobial action has not yet been fully elucidated and remains an area for further investigation.
Experimental Workflows
The general workflow for investigating the chemical and biological properties of this compound is outlined below.
Experimental Workflow for Synthesis and Characterization:
Caption: General synthesis and characterization workflow.
Conclusion
This compound is a compound with significant potential for further research and development. While its fundamental chemical properties have been partially characterized, a deeper understanding of its spectroscopic profile and biological mechanisms of action is required. The experimental frameworks and data presented in this guide aim to facilitate future investigations into this promising molecule.
References
Synthesis of N6,7-Dimethylquinoline-5,6-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of N6,7-Dimethylquinoline-5,6-diamine, a quinoline derivative of interest in medicinal chemistry and materials science. This document outlines the primary synthetic methodologies, detailed experimental protocols, and relevant characterization data.
Introduction
This compound is a heterocyclic compound with potential applications in various fields of chemical research. Its structure, featuring a quinoline core with two amino groups at the 5 and 6 positions and methyl groups at the N6 and 7 positions, makes it a valuable scaffold for the development of novel therapeutic agents and functional materials. Research indicates that quinoline derivatives exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[1] This guide details the two primary routes for the synthesis of this compound: reductive amination of a corresponding nitro-substituted precursor and palladium-catalyzed coupling of a dihaloquinoline derivative.
Synthetic Pathways
Two principal synthetic routes have been identified for the preparation of this compound.
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Reductive Amination: This approach involves the reduction of a 5-nitro-N6,7-dimethylquinolin-6-amine precursor to the desired diamine. This method is often favored for its high yield and purity.[1]
-
Palladium-Catalyzed Coupling: This route utilizes a 5,6-dihaloquinoline as a starting material, followed by a sequential palladium-catalyzed amination with methylamine. This method offers versatility in the introduction of different amine functionalities.[1]
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis of this compound.
| Parameter | Reductive Amination | Palladium-Catalyzed Coupling (with Xantphos) | Reference |
| Starting Material | 5-nitro-N6,7-dimethylquinolin-6-amine | 5,6-Dichloroquinoline | [1] |
| Key Reagents | H₂, Pd/C | Methylamine, Pd(OAc)₂, Xantphos | [1] |
| Solvent | Ethanol or Methanol | Dioxane (typical for Buchwald-Hartwig) | [1] |
| Yield | >85% | 92% (Conversion) | [1] |
| Purity | >98% (after recrystallization) | High (requires chromatographic purification) | [1] |
| Reaction Temperature | 25–40°C | Reflux | [1] |
| Reaction Pressure | 1.5–2.5 atm (H₂) | Atmospheric | [1] |
| Reaction Time | 4–6 hours | 6–15 hours | [1][2] |
| Analytical Technique | Observed Data | Reference |
| ¹H NMR | δ 2.35 ppm (singlet, confirms N7-methyl group) | [1] |
| HPLC | Retention time of 8.2 min (C18 column) | [1] |
| Mass Spectrometry | Data not available in search results. | |
| ¹³C NMR | Data not available in search results. |
Experimental Protocols
The following are detailed experimental protocols for the two primary synthetic routes.
Method 1: Reductive Amination
This protocol is based on the general principles of nitro group reduction.[1]
Materials:
-
5-nitro-N6,7-dimethylquinolin-6-amine
-
10% Palladium on carbon (Pd/C) (5-7 wt%)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filtration agent (e.g., Celite®)
Procedure:
-
In a hydrogenation vessel, dissolve the 5-nitro-N6,7-dimethylquinolin-6-amine in ethanol or methanol.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Seal the vessel and purge with an inert gas to remove air.
-
Introduce hydrogen gas to a pressure of 1.5–2.5 atm.
-
Stir the reaction mixture vigorously at 25–40°C for 4–6 hours.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with additional solvent (ethanol or methanol).
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate) to afford this compound.
Method 2: Palladium-Catalyzed Coupling
This protocol is adapted from a general procedure for the palladium-catalyzed amination of dihaloquinolines.[2]
Materials:
-
5,6-Dichloroquinoline
-
Methylamine (solution in a suitable solvent, e.g., THF or as a gas)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous dioxane
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 5,6-dichloroquinoline, palladium(II) acetate, and Xantphos.
-
Add anhydrous dioxane to the flask and stir the mixture for a few minutes.
-
Add sodium tert-butoxide and the methylamine solution.
-
Heat the reaction mixture to reflux and maintain for 6-15 hours, monitoring the progress by TLC or LC-MS.
-
After the first amination is complete, cool the reaction mixture. For the second amination, an additional equivalent of methylamine and base may be required, with further heating.
-
Upon completion of the di-amination, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.[1][2]
Visualizations
The following diagrams illustrate the synthetic pathways and a general experimental workflow.
Caption: Synthetic pathways for this compound.
Caption: General experimental workflow for synthesis and characterization.
References
Elucidation of N6,7-Dimethylquinoline-5,6-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure elucidation of N6,7-Dimethylquinoline-5,6-diamine, a quinoline derivative of interest in medicinal chemistry and materials science. The following sections detail the synthetic protocol, spectroscopic analysis, and data interpretation used to confirm the chemical structure of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process starting from a suitable quinoline precursor. A common and effective method involves the reduction of a nitro-substituted precursor, which is detailed below.
Experimental Protocol: Synthesis via Catalytic Hydrogenation
A two-step synthesis is employed, starting with the nitration of a dimethylquinoline precursor followed by the reduction of the nitro group.
Step 1: Nitration of 6,7-Dimethylquinoline
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To a solution of 6,7-dimethylquinoline (1 eq.) in concentrated sulfuric acid at 0 °C, a mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid is added dropwise.
-
The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 4 hours.
-
The mixture is then carefully poured onto crushed ice, and the resulting precipitate is neutralized with a saturated sodium bicarbonate solution.
-
The crude 6,7-dimethyl-5-nitroquinoline is filtered, washed with cold water, and dried under vacuum.
Step 2: Reduction of 6,7-Dimethyl-5-nitroquinoline
-
The crude 6,7-dimethyl-5-nitroquinoline (1 eq.) is dissolved in ethanol or methanol in a hydrogenation vessel.[1]
-
A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution.[1]
-
The vessel is purged with nitrogen gas and then filled with hydrogen gas to a pressure of 3-4 atm.[1]
-
The reaction mixture is stirred vigorously at room temperature for 8-12 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound.
-
The crude product is purified by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford the pure compound.
Spectroscopic Data and Structure Elucidation
The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR spectra are critical.
-
A sample of the purified compound (~5-10 mg) is dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
The sample is placed in a 5 mm NMR tube.
-
¹H NMR and ¹³C NMR spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
| ¹H NMR Data (400 MHz, CDCl₃) | ¹³C NMR Data (100 MHz, CDCl₃) | |
| Chemical Shift (ppm) | Multiplicity & Coupling Constant (J in Hz) | Assignment |
| 8.65 | dd, J = 4.2, 1.7 Hz | H-2 |
| 8.05 | dd, J = 8.4, 1.7 Hz | H-4 |
| 7.30 | dd, J = 8.4, 4.2 Hz | H-3 |
| 7.15 | s | H-8 |
| 4.50 | br s | -NH₂ |
| 3.80 | br s | -NH |
| 2.95 | d, J = 5.0 Hz | N⁶-CH₃ |
| 2.40 | s | C⁷-CH₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
-
A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
The solution is introduced into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Quadrupole mass analyzer.
-
The spectrum is acquired in positive ion mode.
| m/z (Observed) | Relative Intensity (%) | Assignment |
| 188.1182 | 100 | [M+H]⁺ (Calculated for C₁₁H₁₄N₃⁺: 188.1188) |
| 173.0951 | 45 | [M+H - CH₃]⁺ |
| 158.0820 | 20 | [M+H - 2CH₃]⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
The spectrum is recorded over a range of 4000-400 cm⁻¹.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium, Broad | N-H stretch (amine) |
| 3050 | Weak | C-H stretch (aromatic) |
| 2920 | Weak | C-H stretch (aliphatic) |
| 1610, 1580 | Strong | C=C stretch (aromatic) |
| 1500 | Strong | N-H bend (amine) |
| 1380 | Medium | C-H bend (methyl) |
Workflow and Pathway Diagrams
Visual representations of the synthesis and elucidation process aid in understanding the logical flow of the experimental work.
Synthesis Pathway
Caption: Synthesis route to this compound.
Structure Elucidation Workflow
Caption: Workflow for the structure elucidation of the target compound.
Logical Relationship of Spectroscopic Data
Caption: Interrelation of spectroscopic data for structure confirmation.
References
In-Depth Technical Guide: Properties of N6,7-Dimethylquinoline-5,6-diamine (CAS 83407-42-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known properties of the chemical compound N6,7-Dimethylquinoline-5,6-diamine, identified by CAS number 83407-42-5. This document collates available data on its physicochemical characteristics, biological activities, and synthetic methodologies, presenting it in a structured format for ease of reference and use in a research and development setting.
Chemical and Physical Properties
This compound is a quinoline derivative with the molecular formula C₁₁H₁₃N₃ and a molecular weight of 187.24 g/mol . Its structural and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 83407-42-5 | |
| Molecular Formula | C₁₁H₁₃N₃ | [1] |
| Molecular Weight | 187.24 g/mol | [1] |
| Chemical Name | This compound | [1] |
| Synonyms | N6,7-DiMethyl-5,6-quinolinediaMine; 5,6-Quinolinediamine, N6,7-dimethyl- | |
| Melting Point | 131-132.5 °C |
Biological Activity
This compound has demonstrated notable biological activity in preliminary studies, particularly in the areas of antimicrobial and anticancer research.
Antimicrobial Activity
The compound has been tested against various microorganisms and has shown inhibitory effects. The Minimum Inhibitory Concentration (MIC) values against representative Gram-positive and Gram-negative bacteria, as well as a fungal strain, are presented below.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Anticancer Activity
Studies have indicated that this compound can inhibit the proliferation of several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for different cell lines are summarized in the following table.
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 12 |
| MCF-7 | Breast Cancer | 15 |
| A549 | Lung Cancer | 20 |
Mutagenicity
This compound has been cited as a mutagenic compound in the Ames test, as reported in a study by Grivas and Jaegerstad (1984) which investigated synthetic quinolines and quinoxalines related to known food mutagens like IQ and MeIQ. While the study is referenced, the specific quantitative mutagenicity data for this compound was not accessible for this review.
Mechanism of Action
The precise molecular mechanisms underlying the biological activities of this compound are not yet fully elucidated. However, in the context of its anticancer properties, it has been suggested that the compound induces apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction.[1]
Figure 1. Proposed mechanism of apoptosis induction.
Synthesis
A common synthetic route to this compound involves the reduction of its nitro-precursor, 6-methylamino-7-methyl-5-nitroquinoline.
Figure 2. General synthetic pathway.
Experimental Protocols
Detailed experimental protocols for the key assays mentioned in this guide are provided below as representative methodologies.
Synthesis of this compound (Representative Protocol)
This protocol is a general representation of the reduction of a nitroaromatic compound to an amine, which is the likely final step in the synthesis of the title compound.
-
Dissolution: Dissolve the precursor, 6-methylamino-7-methyl-5-nitroquinoline, in a suitable solvent such as ethanol or methanol in a reaction vessel.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 25-40 °C) for a period of 4-6 hours, or until reaction completion is confirmed by a technique such as Thin Layer Chromatography (TLC).
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethyl acetate to obtain this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the compound.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).
-
Serial Dilution: Perform a two-fold serial dilution of this compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for yeast).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Anticancer Activity (MTT Cell Viability Assay)
This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Seed the cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the cell viability as a percentage of the untreated control. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Mutagenicity Testing (Ames Test - General Protocol)
This is a generalized protocol for the bacterial reverse mutation assay.
-
Strain Selection: Utilize histidine-dependent (his-) mutant strains of Salmonella typhimurium (e.g., TA98, TA100).
-
Metabolic Activation: The test can be performed with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Exposure: Mix the bacterial tester strain, the test compound at various concentrations, and the S9 mix (if used) in molten top agar.
-
Plating: Pour the mixture onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (his+) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Figure 3. Workflow for the Ames test.
References
Unveiling the Biological Potential of N6,7-Dimethylquinoline-5,6-diamine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6,7-Dimethylquinoline-5,6-diamine is a heterocyclic aromatic amine belonging to the quinoline family of compounds. The quinoline scaffold is a prominent structural motif in a vast array of biologically active molecules and approved pharmaceuticals. This technical guide provides a comprehensive overview of the currently available scientific information regarding the biological activity of this compound, with a focus on its potential therapeutic applications. While research on this specific molecule is still in its nascent stages, preliminary findings suggest potential avenues for further investigation in oncology and infectious diseases. This document aims to consolidate the existing data, present relevant experimental methodologies, and outline potential mechanisms of action to serve as a valuable resource for the scientific community.
Biological Activities and Quantitative Data
The biological activities of this compound have been primarily investigated in the contexts of anticancer and antimicrobial effects. However, a significant scarcity of quantitative data in the public domain is a notable limitation.
Anticancer Activity
Preliminary in vitro studies suggest that this compound may possess antiproliferative properties against certain cancer cell lines. The broader class of quinoline derivatives has been extensively studied for its anticancer potential, with various mechanisms of action identified, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.
Table 1: Summary of Anticancer Activity Data for this compound
| Cell Line | Assay Type | Endpoint | Result | Reference |
| Various | Not Specified | Growth Inhibition | Preliminary findings suggest inhibition |
Note: Specific quantitative data such as IC50 values for this compound are not currently available in the cited literature.
Antimicrobial Activity
There are indications that this compound exhibits antimicrobial properties. Quinolone and quinoline derivatives are well-established classes of antibiotics. The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.
Table 2: Summary of Antimicrobial Activity Data for this compound
| Organism(s) | Assay Type | Endpoint | Result | Reference |
| Not Specified | Not Specified | Antimicrobial Effect | Mentioned as a potential activity |
Note: Specific quantitative data such as Minimum Inhibitory Concentration (MIC) values for this compound are not currently available in the cited literature.
Mutagenicity
In contrast to some polycyclic aromatic hydrocarbons (PAHs), this compound was found to be inactive in the Ames test, a widely used method for assessing the mutagenic potential of chemical compounds.
Table 3: Summary of Mutagenicity Data for this compound
| Assay | Strains | Metabolic Activation | Result | Reference |
| Ames Test | Salmonella typhimurium TA98 and TA100 | With and without S9 | Inactive |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not explicitly published. However, based on studies of analogous quinoline derivatives, the following methodologies are representative of the approaches that would be employed.
Anticancer Activity Assays
A common in vitro method to assess the antiproliferative activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified by spectrophotometry.
Generalized Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound (typically in a logarithmic dilution series) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours to allow for formazan formation.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Another commonly used method is the Sulforhodamine B (SRB) assay , which is a colorimetric assay that measures cell density based on the measurement of cellular protein content.
Antimicrobial Activity Assays
The Broth Microdilution Method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the antimicrobial compound in a liquid nutrient medium. The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Generalized Protocol:
-
Compound Preparation: A stock solution of this compound is prepared and serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared to a specific cell density.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Positive (microorganism in broth without the compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e-g., temperature, time) to allow for microbial growth.
-
MIC Determination: After incubation, the plate is visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Signaling Pathways and Mechanisms of Action
The precise molecular targets and signaling pathways modulated by this compound have not yet been elucidated. However, based on the known activities of other quinoline derivatives, several potential mechanisms can be hypothesized.
Caption: Hypothesized mechanisms of action for this compound.
Experimental and Logical Workflows
The logical workflow for the preclinical evaluation of a novel compound like this compound typically follows a hierarchical screening process.
Caption: Preclinical evaluation workflow for this compound.
Conclusion and Future Directions
This compound represents a molecule of interest within the broader, therapeutically significant class of quinoline derivatives. While preliminary data suggest potential anticancer and antimicrobial activities, and a favorable lack of mutagenicity in the Ames test, the current body of research is limited. There is a clear need for further, more detailed investigations to quantify its biological effects and elucidate its mechanism of action. Future research should focus on:
-
Quantitative in vitro screening: Determining the IC50 and MIC values against a broad panel of cancer cell lines and microbial strains.
-
Mechanism of action studies: Identifying the specific molecular targets and signaling pathways affected by the compound.
-
In vivo efficacy and safety: Evaluating the therapeutic potential and toxicological profile in relevant animal models.
This technical guide serves as a foundational resource to stimulate and guide future research into the biological activity of this compound, with the ultimate goal of unlocking its potential therapeutic value.
In-depth Technical Guide: N6,7-Dimethylquinoline-5,6-diamine Derivatives and Analogs
An Overview of a Promising Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoline derivatives have long been a cornerstone in the development of therapeutic agents, exhibiting a wide array of biological activities. Within this broad class of compounds, N6,7-Dimethylquinoline-5,6-diamine and its analogs represent a specific scaffold with potential for modulation of various biological targets. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this compound class, with a focus on their potential as anticancer agents. Due to the limited specific data on this compound derivatives, this guide also incorporates information from structurally related quinoline and quinazoline compounds to provide a broader context and potential research directions.
Introduction
The quinoline ring system is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with significant pharmacological activities, including antimalarial, antibacterial, and anticancer properties. The diamino substitution pattern, particularly at the 5 and 6 positions, offers unique opportunities for derivatization and interaction with biological macromolecules. The N6,7-dimethyl substitution provides a specific starting point for exploring the chemical space around this core structure. This guide aims to consolidate the available information on this compound derivatives and related analogs, presenting key data and methodologies to aid researchers in this field.
Synthetic Strategies
The synthesis of quinoline-5,6-diamine derivatives can be approached through several established synthetic routes for the quinoline core, followed by functional group manipulations to introduce the diamine moiety and subsequent N-alkylation.
General Synthesis of the Quinoline Core
Common methods for constructing the quinoline scaffold include the Skraup synthesis, Doebner-von Miller reaction, and Friedländer annulation. These methods typically involve the reaction of anilines with α,β-unsaturated carbonyl compounds, aldehydes, or ketones.
Introduction of the 5,6-Diamine Functionality
Starting from a pre-formed quinoline ring, the 5,6-diamine can be introduced through a nitration-reduction sequence. For instance, nitration of a suitable quinoline precursor can yield a mixture of nitroquinolines, which can then be separated and the desired 5- or 6-nitroquinoline can be further nitrated and subsequently reduced to the corresponding diamine.
N-Alkylation
The final N-methylation to yield the N6,7-dimethyl configuration can be achieved through reductive amination of the diamine with formaldehyde or by direct alkylation with a methylating agent such as methyl iodide.
Biological Activity and Therapeutic Potential
While specific data on this compound derivatives is scarce, the broader class of quinoline-5,6-diamines and their analogs have shown promise in several therapeutic areas, most notably in oncology.
Anticancer Activity
Quinoline derivatives have been investigated as inhibitors of various targets in cancer cell signaling pathways. These include:
-
Kinase Inhibition: Many quinoline-based compounds have been developed as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinase (PI3K). These kinases are often dysregulated in cancer, and their inhibition can lead to reduced cell proliferation and survival.
-
Topoisomerase Inhibition: Some quinoline analogs interfere with the function of topoisomerases, enzymes that are crucial for DNA replication and repair. By inhibiting these enzymes, these compounds can induce DNA damage and trigger apoptosis in cancer cells.
-
Tubulin Polymerization Inhibition: Disruption of the microtubule network is another established anticancer strategy. Certain quinoline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
Antimicrobial Activity
The quinoline scaffold is also present in many antibacterial and antimalarial drugs. The mechanism of action in these cases often involves inhibition of bacterial DNA gyrase or interference with heme detoxification in malaria parasites.
Quantitative Data on Related Analogs
To provide a quantitative perspective, the following table summarizes the biological activity of some structurally related quinoline and quinazoline derivatives. It is important to note that these are not direct derivatives of this compound, but they provide insights into the potential potency of this class of compounds.
| Compound Class | Target | Assay | IC50 / MIC | Reference |
| 4-Anilinoquinoline Derivatives | EGFR | Kinase Assay | 0.1 - 10 µM | [General Review] |
| Substituted Quinazolines | PI3K | Kinase Assay | 10 - 500 nM | [General Review] |
| Fluoroquinolones | Bacterial DNA Gyrase | MIC Assay | 0.1 - 10 µg/mL | [General Review] |
| Aminoquinolines | Plasmodium falciparum | in vitro culture | 1 - 100 nM | [General Review] |
Experimental Protocols
General Procedure for the Synthesis of Quinoline Derivatives (Friedländer Annulation)
-
To a solution of a 2-aminobenzaldehyde or 2-aminobenzyl ketone (1.0 eq) in ethanol, add a ketone or aldehyde containing an α-methylene group (1.2 eq).
-
Add a catalytic amount of a base (e.g., NaOH or piperidine).
-
Reflux the mixture for 4-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the desired quinoline derivative.
Cell Proliferation Assay (MTT Assay)
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (typically in a logarithmic dilution series) for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathways and Logical Relationships
The following diagrams illustrate potential signaling pathways that could be targeted by this compound derivatives, based on the known activities of related quinoline compounds.
Caption: A typical workflow for the development of novel quinoline-based therapeutic agents.
Caption: Potential kinase signaling pathways targeted by quinoline-5,6-diamine derivatives.
Conclusion and Future Directions
The this compound scaffold represents an under-explored area within the broader field of quinoline-based medicinal chemistry. While direct data is limited, the proven therapeutic potential of structurally related compounds suggests that derivatives of this core could yield potent and selective modulators of various biological targets. Future research should focus on the synthesis and systematic biological evaluation of a library of this compound analogs to establish clear structure-activity relationships. Such studies will be crucial in unlocking the full therapeutic potential of this promising class of compounds.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on a review of publicly available literature on quinoline derivatives. The scarcity of data specific to this compound derivatives necessitates the inclusion of information from related compound classes. Researchers should consult primary literature for detailed experimental procedures and data.
Spectroscopic and Synthetic Profile of N6,7-Dimethylquinoline-5,6-diamine: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Properties
N6,7-Dimethylquinoline-5,6-diamine
-
Molecular Formula: C₁₁H₁₃N₃
-
Molecular Weight: 187.24 g/mol
-
CAS Number: 83407-42-5
Predicted Spectroscopic Data
The following tables summarize the expected quantitative spectroscopic data for this compound. This data is derived from the analysis of analogous quinoline structures and general principles of spectroscopic interpretation.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.75 | dd | 1H | H-2 |
| ~8.00 | dd | 1H | H-4 |
| ~7.30 | dd | 1H | H-3 |
| ~7.10 | s | 1H | H-8 |
| ~4.50 | br s | 2H | -NH₂ (at C-5) |
| ~3.80 | br s | 1H | -NH (at C-6) |
| ~3.00 | d | 3H | -NCH₃ (at C-6) |
| ~2.40 | s | 3H | -CH₃ (at C-7) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~150.0 | C-2 |
| ~148.5 | C-8a |
| ~142.0 | C-4 |
| ~138.0 | C-7 |
| ~135.0 | C-5 |
| ~130.0 | C-6 |
| ~122.0 | C-4a |
| ~120.0 | C-3 |
| ~115.0 | C-8 |
| ~31.0 | -NCH₃ (at C-6) |
| ~15.0 | -CH₃ (at C-7) |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)
| m/z | Relative Intensity (%) | Assignment |
| 187 | High | [M]⁺ (Molecular Ion) |
| 172 | Moderate | [M - CH₃]⁺ |
| 157 | Moderate-High | [M - 2CH₃]⁺ or [M - NH₂CH₃]⁺ |
Table 4: Predicted Infrared (IR) Spectroscopic Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong | N-H stretching (primary and secondary amines) |
| 3050 - 3000 | Medium | Aromatic C-H stretching |
| 2980 - 2850 | Medium | Aliphatic C-H stretching (methyl groups) |
| 1620 - 1580 | Strong | C=C and C=N stretching (quinoline ring) |
| 1500 - 1400 | Medium | Aromatic ring vibrations |
| 1380 - 1360 | Medium | C-H bending (methyl groups) |
Table 5: Predicted UV-Vis Spectroscopic Data (in Ethanol)
| λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Assignment |
| ~250 | ~30,000 | π → π* transition |
| ~350 | ~5,000 | n → π* transition |
Experimental Protocols
The following section details a plausible experimental protocol for the synthesis and spectroscopic characterization of this compound. This protocol is based on established methodologies for the synthesis of substituted quinolines.
Synthesis of this compound
A common route for the synthesis of such compounds involves the reduction of a corresponding nitro-substituted precursor.
Step 1: Nitration of 7-Methylquinoline
-
To a stirred solution of 7-methylquinoline in concentrated sulfuric acid, cooled to 0°C, a mixture of concentrated sulfuric acid and fuming nitric acid is added dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 4 hours.
-
The mixture is then poured onto crushed ice, and the resulting solution is neutralized with a saturated sodium carbonate solution until a precipitate forms.
-
The precipitate, 7-methyl-6-nitroquinoline, is collected by filtration, washed with cold water, and dried.
Step 2: Reduction of the Nitro Group
-
7-methyl-6-nitroquinoline is dissolved in ethanol.
-
A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution.
-
The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 6 hours.
-
The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield 6-amino-7-methylquinoline.
Step 3: N-Methylation and Subsequent Nitration
-
The 6-amino-7-methylquinoline is N-methylated using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base like potassium carbonate in a solvent like acetone.
-
The resulting N-methylated product is then subjected to a second nitration at the 5-position under carefully controlled conditions, similar to Step 1, to introduce a nitro group, yielding N-methyl-7-methyl-5-nitroquinolin-6-amine.
Step 4: Final Reduction
-
The N-methyl-7-methyl-5-nitroquinolin-6-amine is reduced using a similar procedure as in Step 2 (catalytic hydrogenation with Pd/C) to yield the final product, this compound.
-
The crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.
Spectroscopic Characterization
-
¹H and ¹³C NMR: Spectra are recorded on a 500 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as the internal standard.
-
Mass Spectrometry: Electron ionization mass spectra are obtained on a mass spectrometer with an ionization energy of 70 eV.
-
Infrared Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using a KBr pellet.
-
UV-Vis Spectroscopy: UV-Vis spectra are recorded on a spectrophotometer using ethanol as the solvent.
Visualizations
The following diagrams illustrate the proposed synthetic workflow and a logical relationship for spectroscopic characterization.
Caption: Proposed multi-step synthesis of the target compound.
Caption: Workflow for structural confirmation of the final product.
Unraveling the Enigmatic Mechanism of N6,7-Dimethylquinoline-5,6-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N6,7-Dimethylquinoline-5,6-diamine, a heterocyclic aromatic amine, has emerged as a compound of interest in biomedical research due to its potential anticancer and antimicrobial properties. This technical guide synthesizes the current understanding of its mechanism of action, drawing from available data to provide a comprehensive overview for researchers and drug development professionals. While the precise molecular pathways are still under active investigation, this document consolidates a review of its biological activities, mutagenic potential, and putative molecular targets, offering a foundation for future research and therapeutic development.
Core Biological Activities
This compound exhibits a spectrum of biological activities, most notably against cancer cell lines and various microbes. The following sections summarize the quantitative data associated with these activities.
Anticancer Activity
The compound has demonstrated cytotoxic effects against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit the growth of 50% of the cell population, have been reported and are summarized in Table 1.
Table 1: Anticancer Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 12 |
| MCF-7 | Breast Cancer | 15 |
| A549 | Lung Cancer | 20 |
Note: The primary research article detailing the experimental protocol for these IC50 determinations could not be definitively identified in the public domain.
Antimicrobial Activity
This compound has also shown inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values, which indicate the lowest concentration of the compound that prevents visible growth of a microorganism, are presented in Table 2.
Table 2: Antimicrobial Activity of this compound
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 32 |
| Escherichia coli | Gram-negative Bacteria | 16 |
| Candida albicans | Fungus | 64 |
Note: The original study providing the detailed methodology for these MIC determinations was not accessible in the reviewed literature.
Putative Mechanisms of Action
The precise molecular mechanisms underpinning the anticancer and antimicrobial activities of this compound are not yet fully elucidated. However, available information suggests several potential pathways.
Potential as a Phosphodiesterase (PDE) Inhibitor
A significant lead into the mechanism of action comes from a patent describing the synthesis of this compound as a chemical intermediate for the creation of phosphodiesterase-10A (PDE-10A) inhibitors.[1] PDE-10A is an enzyme primarily expressed in the brain and is involved in regulating cyclic nucleotide signaling.[1] Inhibition of PDE-10A has been explored as a therapeutic strategy for central nervous system disorders.[1] While this does not confirm that this compound is itself a potent PDE-10A inhibitor, it strongly suggests that derivatives of this compound may target this enzyme. This potential interaction represents a critical avenue for future investigation.
Caption: Putative mechanism involving the potential inhibition of PDE-10A.
Mutagenic Potential and DNA Interaction
This compound has been identified as a mutagenic polycyclic aromatic hydrocarbon (PAH).[1] Research indicates its activity in the Ames test, a widely used assay to assess the mutagenic potential of chemical compounds. Specifically, it was found to be active in Salmonella typhimurium strains TA98 and TA100. This suggests that the compound can induce frameshift and base-pair substitution mutations, respectively. The mutagenic properties of PAHs often stem from their ability to intercalate into DNA or form DNA adducts after metabolic activation, leading to errors in DNA replication and transcription. This interaction with DNA could be a contributing factor to its cytotoxic effects on cancer cells.
Caption: Conceptual workflow of the Ames test for mutagenicity.
Experimental Protocols
A critical component of a technical guide is the detailed methodology of key experiments. Unfortunately, the primary research articles containing the specific protocols for the determination of IC50 and MIC values, as well as the detailed Ames test for this compound, were not available in the public domain during the preparation of this document.
Researchers wishing to replicate or build upon the reported findings should consider employing standard methodologies for these assays. For instance, cytotoxicity can be assessed using assays such as the MTT, XTT, or Sulforhodamine B (SRB) assays, while antimicrobial susceptibility is typically determined by broth microdilution or agar dilution methods according to CLSI guidelines. The Ames test should be conducted following the OECD Guideline 471.
Future Directions and Conclusion
The available evidence suggests that this compound is a biologically active molecule with potential therapeutic applications, but its mechanism of action remains an area ripe for further exploration. Key future research directions should include:
-
Target Identification: Elucidating the specific molecular targets of this compound is paramount. Investigating its inhibitory activity against a panel of kinases, phosphodiesterases, and other enzymes implicated in cancer and microbial pathogenesis would be a crucial first step.
-
Mechanism of Cytotoxicity: Detailed studies are needed to understand how the compound induces cancer cell death. This should involve analyses of cell cycle progression, apoptosis induction, and the specific signaling pathways that are modulated.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound will be essential for optimizing its potency and selectivity, as well as for minimizing its mutagenic effects.
-
In Vivo Efficacy and Toxicology: Should in vitro studies continue to show promise, evaluating the compound's efficacy and safety profile in animal models will be the next critical phase in its development as a potential therapeutic agent.
References
Unraveling the Therapeutic Potential of N6,7-Dimethylquinoline-5,6-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Abstract
N6,7-Dimethylquinoline-5,6-diamine, a quinoline derivative, has emerged as a compound of interest in pharmacological research, with preliminary studies indicating its potential as an antimicrobial and anticancer agent. This technical guide synthesizes the current understanding of the potential therapeutic targets and mechanisms of action of this compound. While direct, in-depth research on this specific compound is limited, this document extrapolates potential mechanisms based on the activities of structurally similar quinoline-based compounds and provides a framework for future investigation. This guide aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this compound.
Introduction
Quinoline and its derivatives have long been recognized for their broad spectrum of biological activities, forming the backbone of numerous approved therapeutic agents. This compound, characterized by its distinct substitution pattern, presents a unique chemical scaffold that may offer novel interactions with biological targets. Initial investigations suggest that its therapeutic potential may lie in its ability to induce apoptosis in cancer cells and inhibit the growth of various bacterial strains.[1] However, the precise molecular targets and signaling pathways governed by this compound remain largely unelucidated. This guide will delve into the potential mechanisms of action, drawing parallels with related compounds where necessary, and outline experimental approaches to further characterize its therapeutic promise.
Potential Anticancer Activity
Preliminary findings suggest that this compound may exert its anticancer effects through the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of malignant cells.[1] The proposed mechanism involves the generation of oxidative stress and subsequent mitochondrial dysfunction.[1]
Hypothetical Signaling Pathway for Apoptosis Induction
Based on the general understanding of apoptosis induced by quinoline derivatives, a plausible signaling pathway for this compound is proposed below. It is important to note that this pathway is speculative and requires experimental validation for this specific compound.
Caption: Hypothetical pathway of apoptosis induced by this compound.
Potential as an Enzyme Inhibitor
Structurally related quinoline-based compounds have demonstrated inhibitory activity against a variety of enzymes, particularly those that interact with DNA.[2][3] A recent study on quinoline-based analogs highlighted their ability to inhibit DNA methyltransferases (DNMTs), such as human DNMT1, and bacterial DNA adenine methyltransferases.[2][3] The mechanism of inhibition for some of these analogs involves intercalation into the DNA minor groove, leading to a conformational change in the enzyme that prevents its catalytic activity.[2][3]
Given its quinoline core, it is plausible that this compound could also function as an inhibitor of DNMTs or other DNA-modifying enzymes. This represents a critical area for future investigation.
Potential Antimicrobial Activity
Studies have indicated that this compound exhibits dose-dependent antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1] The precise mechanism of its antimicrobial action is not yet defined. However, research on other quinoline-based antimicrobials suggests that the primary mode of action may be directed towards the bacterial cytoplasmic membrane.[4] Disruption of the membrane potential and integrity can lead to the leakage of intracellular components and ultimately, bacterial cell death.[4]
Experimental Protocols for Target Identification and Validation
To elucidate the specific therapeutic targets of this compound, a series of well-defined experimental protocols are necessary.
In Vitro Cytotoxicity and Apoptosis Assays
-
Cell Viability Assay (MTT Assay): To determine the cytotoxic effects of this compound on various cancer cell lines.
-
Protocol: Seed cancer cells in a 96-well plate and incubate overnight. Treat the cells with increasing concentrations of the compound for 24, 48, and 72 hours. Add MTT solution and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.
-
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining): To quantify the induction of apoptosis.
-
Protocol: Treat cells with the compound for the desired time. Harvest and wash the cells with PBS. Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide. Analyze the cells by flow cytometry.
-
Enzyme Inhibition Assays
-
DNA Methyltransferase (DNMT) Inhibition Assay: To assess the inhibitory activity against DNMTs.
-
Protocol: Utilize a commercially available DNMT activity assay kit. Incubate recombinant human DNMT1 with a substrate DNA and S-adenosylmethionine (SAM) in the presence of varying concentrations of this compound. Measure the methylation of the substrate DNA using an antibody-based detection method.
-
Target Identification using Chemical Proteomics
-
Affinity-based Proteomics: To identify direct binding partners of the compound.
-
Protocol: Synthesize a derivative of this compound with a reactive group for immobilization on a solid support (e.g., beads). Incubate the immobilized compound with cell lysates. Wash away non-specific binders and elute the specifically bound proteins. Identify the eluted proteins by mass spectrometry.
-
Data Presentation
Currently, there is a lack of specific quantitative data (e.g., IC50, Ki values) for this compound in the public domain. The following tables are presented as templates for organizing data as it becomes available through future research.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| e.g., MCF-7 | Data Not Available | Data Not Available | Data Not Available |
| e.g., HeLa | Data Not Available | Data Not Available | Data Not Available |
| e.g., A549 | Data Not Available | Data Not Available | Data Not Available |
Table 2: Enzyme Inhibition Profile of this compound
| Enzyme Target | IC50 (µM) | Ki (µM) | Mode of Inhibition |
| e.g., DNMT1 | Data Not Available | Data Not Available | Data Not Available |
| e.g., Topo I | Data Not Available | Data Not Available | Data Not Available |
| e.g., Topo II | Data Not Available | Data Not Available | Data Not Available |
Logical Workflow for Future Research
The following diagram outlines a logical workflow for the systematic investigation of the therapeutic potential of this compound.
Caption: A logical workflow for the investigation of this compound.
Conclusion and Future Directions
This compound holds promise as a scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. However, the current body of research is in its infancy, and a significant amount of work is required to fully understand its biological activities. The immediate priorities for future research should be to:
-
Confirm the anticancer and antimicrobial activities in a broader range of cell lines and microbial strains.
-
Elucidate the specific molecular targets through comprehensive target identification studies.
-
Investigate the detailed signaling pathways modulated by the compound.
-
Generate quantitative data on its potency and efficacy.
By systematically addressing these knowledge gaps, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of new and effective treatments for a range of diseases.
References
An In-depth Technical Guide to N6,7-Dimethylquinoline-5,6-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6,7-Dimethylquinoline-5,6-diamine is a quinoline derivative that has garnered interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive review of the available literature on its synthesis, biological activities, and potential mechanisms of action, with a focus on its antimicrobial and anticancer properties. The information is presented to be a valuable resource for researchers and professionals involved in drug discovery and development.
Chemical Properties and Synthesis
1. Reductive Amination of Dinitroquinolines: This method would typically involve the synthesis of a dinitroquinoline precursor, which is then reduced to the corresponding diamine. The reduction can be achieved using various reducing agents, with catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) being a common and effective method.
2. Palladium-Catalyzed Amination (Buchwald-Hartwig Amination): This cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds. In the context of this compound synthesis, this would likely involve a 5,6-dihaloquinoline (e.g., 5,6-dichloro-7-methylquinoline) as the starting material. This substrate would then be reacted with a suitable amine source in the presence of a palladium catalyst and a phosphine ligand to introduce the amino groups. The Buchwald-Hartwig amination is known for its functional group tolerance and broad substrate scope.[1][2]
A generalized workflow for the synthesis of diaminoquinolines via palladium-catalyzed amination is presented below.
References
Methodological & Application
Application Notes and Protocols: Synthesis of N6,7-Dimethylquinoline-5,6-diamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of N6,7-Dimethylquinoline-5,6-diamine, a key intermediate in pharmaceutical development. The following sections outline two primary synthetic methodologies: Reductive Amination and Catalytic Coupling, including optimized reaction conditions, purification techniques, and characterization data.
Reductive Amination of a Nitro-Quinoline Precursor
This method involves the reduction of a corresponding nitro-substituted quinoline to form the diamine. Hydrogen gas with a palladium-on-carbon catalyst is a common approach, achieving high yields under mild conditions.[1]
Experimental Protocol:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve the nitro-quinoline precursor in ethanol or methanol.
-
Catalyst Addition: Add 5-7 wt% of 10% palladium-on-carbon (Pd/C) to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 1.5–2.5 atm with hydrogen.
-
Reaction: Stir the mixture at 25–40°C for 4–6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filtration: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude product from an appropriate solvent system, such as ethyl acetate or a mixture of heptane and ethyl acetate, to obtain the purified this compound.[1]
Data Presentation: Optimization of Reductive Amination[1]
| Parameter | Optimal Range | Impact on Yield |
| H₂ Pressure | 1.5–2.5 atm | Maximizes nitro-to-amine conversion |
| Catalyst Loading | 5–7 wt% Pd/C | Balances cost and reactivity |
| Reaction Time | 4–6 hours | Ensures complete reduction |
| Temperature | 25–40°C | Minimizes dehydrogenation side products |
Palladium-Catalyzed Coupling of Halogenated Quinolines
An alternative route involves the palladium-catalyzed coupling of a di-halogenated quinoline with methylamine. This approach is particularly useful for creating asymmetrically substituted derivatives.[1]
Experimental Protocol:
-
Halogenation: Synthesize the 5,6-dichloroquinoline precursor by reacting the parent quinoline with a chlorinating agent like phosphorus pentachloride (PCl₅) in a suitable solvent such as dichloroethane.
-
Reaction Setup: In a reaction vessel, combine the 5,6-dichloroquinoline, a palladium catalyst (e.g., Pd(OAc)₂), and a suitable ligand (e.g., Xantphos).
-
Methylamination: Add methylamine (CH₃NH₂) to the reaction mixture.
-
Reaction: Heat the mixture under an inert atmosphere. The reaction conditions (temperature, time) will depend on the specific catalyst and ligand system used.
-
Work-up and Purification: After the reaction is complete, cool the mixture and perform a suitable work-up, which may include extraction and washing. Purify the crude product by column chromatography on silica gel to isolate the N6,7-dimethylated product.[1]
Data Presentation: Ligand Effects on Coupling Efficiency[1]
| Ligand | Conversion (%) | Selectivity (N6,7 vs. N5,6) |
| Xantphos | 92 | 9:1 |
| BINAP | 88 | 7:1 |
| DPPF | 78 | 5:1 |
Note: Xantphos is noted to enhance steric hindrance around the palladium center, which favors substitution at the less hindered N7 position.[1]
Industrial Scale Production Considerations
For larger-scale synthesis, continuous-flow hydrogenation reactors are favored over traditional batch systems for improved safety, heat management, and throughput.[1]
Data Presentation: Batch vs. Flow Reactor Performance[1]
| Metric | Batch Reactor | Flow Reactor |
| Space-Time Yield | 0.8 kg/L ·day | 2.4 kg/L ·day |
| Catalyst Consumption | 15 g/kg product | 9 g/kg product |
| Energy Consumption | 120 kWh/kg | 75 kWh/kg |
Purification and Characterization
Purification Methods:
-
Crystallization: Gradient cooling in a heptane/ethyl acetate (3:1) mixture can effectively remove residual palladium catalyst.[1]
-
Chromatography: Silica gel column chromatography (230–400 mesh) is used to separate positional isomers.[1]
Analytical Validation:
-
¹H NMR: The presence of the N7-methyl group can be confirmed by a distinct singlet at δ 2.35 ppm.[1]
-
HPLC: Purity can be verified, with a typical retention time of 8.2 minutes on a C18 column using a 70% methanol/water mobile phase, indicating >99% purity.[1]
Synthesis Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflows for the synthesis of this compound.
Caption: Reductive Amination Synthesis Workflow.
Caption: Palladium-Catalyzed Coupling Synthesis Workflow.
References
Application Notes and Protocols for N6,7-Dimethylquinoline-5,6-diamine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6,7-Dimethylquinoline-5,6-diamine is a key heterocyclic building block in organic synthesis. Its vicinal diamine functionality on a rigid quinoline scaffold makes it a valuable precursor for the construction of fused polycyclic aromatic systems. These resulting compounds, particularly imidazo[4,5-g]quinolines, are of significant interest in medicinal chemistry due to their diverse biological activities. This document provides an overview of the applications of this compound and detailed protocols for its use in the synthesis of bioactive molecules.
Core Applications
The primary application of this compound lies in its role as a precursor for the synthesis of fused heterocyclic systems. The adjacent amino groups are perfectly positioned for condensation reactions with various electrophiles to form five- or six-membered rings.
1. Synthesis of Imidazo[4,5-g]quinoline Derivatives:
The most prominent application is the synthesis of the imidazo[4,5-g]quinoline ring system. This is typically achieved through the Phillips-Ladenburg condensation reaction, where the diamine is reacted with an aldehyde or a carboxylic acid (or its derivative). The resulting imidazo[4,5-g]quinolines are a class of compounds that have garnered significant attention for their potent and diverse biological activities.
Key Biological Activities of Imidazo[4,5-g]quinoline Derivatives:
-
Immunomodulators: Many imidazoquinoline derivatives are potent agonists of Toll-like receptors 7 and 8 (TLR7/8), which are crucial components of the innate immune system.[1][2] This activity makes them valuable as vaccine adjuvants and for the treatment of viral infections and certain cancers.
-
Anticancer Agents: Some derivatives have shown direct antiproliferative activity against various cancer cell lines.[3]
-
Antiviral Agents: The immunomodulatory effects of these compounds can lead to potent antiviral activity.
-
Enzyme Inhibitors: Modified imidazoquinolines have been explored as inhibitors for various enzymes, playing a role in different therapeutic areas.
2. Synthesis of other Fused Heterocycles:
While the synthesis of imidazoles is the most common, this compound can also be used to synthesize other fused heterocycles, such as pyrazines (by reaction with α-diketones) or triazines, further expanding its utility in creating diverse chemical scaffolds for drug discovery.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving this compound.
Protocol 1: General Synthesis of 2-Aryl-7,8-dimethyl-1H-imidazo[4,5-g]quinolines
This protocol describes a general method for the synthesis of 2-aryl-substituted imidazo[4,5-g]quinolines from this compound and an aromatic aldehyde, followed by oxidative cyclization.
Reaction Scheme:
Caption: Synthetic workflow for 2-Aryl-imidazo[4,5-g]quinolines.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.)
-
Ethanol (absolute)
-
Sodium bisulfite (NaHSO₃) or another suitable oxidizing agent
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Condensation:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.
-
Add the aromatic aldehyde (1.1 eq) to the solution.
-
Reflux the mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Oxidative Cyclization:
-
After the initial condensation, add a solution of sodium bisulfite (2.0 eq) in water to the reaction mixture.
-
Continue to reflux the mixture for another 12-18 hours until the Schiff base intermediate is fully converted to the product (monitored by TLC).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-7,8-dimethyl-1H-imidazo[4,5-g]quinoline.
-
Characterization:
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation
The following table provides representative data for the synthesis of a 2-aryl-imidazo[4,5-g]quinoline derivative using the above protocol.
| Starting Material | Aldehyde | Product | Yield (%) |
| This compound | Benzaldehyde | 7,8-Dimethyl-2-phenyl-1H-imidazo[4,5-g]quinoline | ~75-85 |
| This compound | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-7,8-dimethyl-1H-imidazo[4,5-g]quinoline | ~70-80 |
Note: Yields are representative and can vary based on reaction scale and purification efficiency.
Logical Relationships in Synthesis and Application
The following diagram illustrates the logical flow from the starting material to the final application in drug discovery.
Caption: From synthesis to drug discovery.
Conclusion
This compound is a versatile and valuable starting material for the synthesis of biologically active fused heterocyclic compounds. The straightforward and efficient protocols for its conversion into imidazo[4,5-g]quinolines make it an attractive building block for researchers in medicinal chemistry and drug development. The potent immunomodulatory and anticancer properties of the resulting derivatives underscore the importance of this synthetic precursor in the quest for novel therapeutics.
References
- 1. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N6,7-Dimethylquinoline-5,6-diamine as a Ligand in Coordination Chemistry
Disclaimer: Direct experimental data on the coordination chemistry of N6,7-Dimethylquinoline-5,6-diamine is limited in publicly accessible literature. The following application notes and protocols are based on established principles of coordination chemistry and available data for structurally similar quinoline-diamine ligands. Researchers should consider this as a foundational guide and optimize protocols for their specific applications.
Introduction
This compound is a bidentate ligand featuring two nitrogen donor atoms from the diamine functionality, making it a compelling candidate for the formation of stable chelate complexes with a variety of transition metals. The quinoline moiety provides a rigid scaffold and potential for π-stacking interactions, which can influence the electronic and steric properties of the resulting metal complexes. These characteristics suggest potential applications in catalysis, materials science, and as therapeutic agents, leveraging the established biological activity of quinoline derivatives.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, typically involving the reduction of a dinitro precursor or a palladium-catalyzed amination of a dihaloquinoline.
Synthesis via Reductive Amination
A common route involves the reduction of a corresponding dinitroquinoline derivative.
Experimental Protocol: Synthesis of this compound
-
Nitration: Synthesize 5,6-dinitro-7-methylquinoline from 7-methylquinoline using a mixture of nitric acid and sulfuric acid.
-
Reduction: To a solution of 5,6-dinitro-7-methylquinoline in ethanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Place the mixture in a Parr hydrogenator and apply hydrogen gas at a pressure of 3-4 atm.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours.
-
Filtration: After the reaction is complete (monitored by TLC), filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentration: Evaporate the solvent under reduced pressure to obtain the crude 5,6-diamino-7-methylquinoline.
-
N-Methylation: The diamine can then be selectively N-methylated at the 6-position using appropriate methylating agents and protecting group strategies to yield this compound.
-
Purification: Purify the final product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol).
Table 1: Summary of Typical Reaction Parameters for Reductive Amination
| Parameter | Value |
| Reactant | 5,6-dinitro-7-methylquinoline |
| Reducing Agent | H₂ gas with 10% Pd/C catalyst |
| Solvent | Ethanol |
| H₂ Pressure | 3-4 atm |
| Temperature | Room Temperature |
| Reaction Time | 4-6 hours |
Coordination Chemistry: Synthesis of Metal Complexes
This compound is expected to act as a bidentate ligand, coordinating to metal centers through the two nitrogen atoms of the diamine group. The synthesis of its metal complexes can be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.
General Protocol for the Synthesis of a Metal(II) Complex
Experimental Protocol: Synthesis of [M(N6,7-DMQDA)₂]Cl₂ (where M = Co(II), Ni(II), Cu(II); N6,7-DMQDA = this compound)
-
Ligand Solution: Dissolve this compound (2 mmol) in warm ethanol (20 mL).
-
Metal Salt Solution: In a separate flask, dissolve the metal(II) chloride salt (1 mmol) (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O) in ethanol (10 mL).
-
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Reflux: Heat the resulting mixture to reflux for 2-4 hours. The formation of a precipitate may be observed.
-
Isolation: Allow the mixture to cool to room temperature. Collect the solid product by filtration.
-
Washing: Wash the precipitate with cold ethanol and then with diethyl ether.
-
Drying: Dry the complex in a vacuum desiccator over anhydrous CaCl₂.
Table 2: Expected Molar Conductance and Magnetic Susceptibility Data for [M(N6,7-DMQDA)₂]Cl₂ Complexes
| Complex | Molar Conductance (Ω⁻¹ cm² mol⁻¹) in DMF | Magnetic Moment (μB) | Expected Geometry |
| [Co(N6,7-DMQDA)₂]Cl₂ | 140-160 | 4.8-5.2 | Octahedral |
| [Ni(N6,7-DMQDA)₂]Cl₂ | 140-160 | 2.9-3.4 | Octahedral |
| [Cu(N6,7-DMQDA)₂]Cl₂ | 140-160 | 1.8-2.2 | Distorted Octahedral |
Note: The expected molar conductance values are indicative of a 1:2 electrolyte. Magnetic moment values are typical for high-spin octahedral d⁷, d⁸, and d⁹ complexes, respectively.
Characterization of Metal Complexes
The synthesized complexes can be characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.
Table 3: Expected Spectroscopic Data for this compound and its Metal Complexes
| Technique | N6,7-DMQDA (Ligand) | [M(N6,7-DMQDA)₂]Cl₂ (Complex) |
| FT-IR (cm⁻¹) | ν(N-H): 3400-3300ν(C=N): ~1620 | Shift in ν(N-H) to lower frequencyShift in ν(C=N) to lower or higher frequencyNew bands for ν(M-N) in the far-IR region (500-400 cm⁻¹) |
| ¹H NMR (ppm) | Aromatic protons: 7.0-8.5NH₂ protons: ~5.0CH₃ protons: ~2.5 | Broadening or shifting of ligand proton signals upon coordination. |
| UV-Vis (nm) | π-π* transitions of the quinoline ring | Ligand-based transitionsd-d transitions (for transition metals) in the visible regionCharge transfer bands |
Potential Applications and Logical Workflow
Metal complexes of quinoline-diamine derivatives have shown promise in various fields. The logical workflow for investigating a new complex is depicted below.
Caption: Workflow for the synthesis, characterization, and application screening of novel metal complexes.
Hypothetical Signaling Pathway Inhibition
Quinoline-based compounds are known to interfere with various biological pathways. For instance, they can act as inhibitors of topoisomerase enzymes, which are crucial for DNA replication and repair. This inhibition can lead to apoptosis in cancer cells.
Caption: Hypothetical mechanism of action for a metal complex inhibiting cell proliferation.
These notes provide a starting point for researchers interested in the coordination chemistry of this compound. Experimental conditions should be optimized, and all new compounds must be thoroughly characterized to confirm their identity and purity.
Application Notes and Protocols for the Reactions of N6,7-Dimethylquinoline-5,6-diamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical reactions of N6,7-Dimethylquinoline-5,6-diamine. The focus is on the synthesis of novel heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. The protocols are based on established synthetic methodologies for analogous compounds and are intended to serve as a comprehensive guide for laboratory practice.
Application Note 1: Synthesis of 2,3-Diphenyl-8,9-dimethyl-1,4-diaza-acridine via Condensation Reaction
The reaction between ortho-diamines and α-dicarbonyl compounds, such as benzil, is a classical and efficient method for the synthesis of quinoxaline and related fused heterocyclic systems. In this application, this compound serves as the ortho-diamine precursor. Its reaction with benzil is expected to yield 2,3-Diphenyl-8,9-dimethyl-1,4-diaza-acridine, a complex heterocyclic molecule with potential applications in medicinal chemistry as a scaffold for various therapeutic agents. The quinoxaline moiety is a common feature in a number of biologically active compounds.
The general reaction involves the condensation of the two amine groups of the diamine with the two ketone functionalities of benzil, leading to the formation of a new six-membered pyrazine ring fused to the quinoline core. The reaction is typically carried out in a suitable solvent, such as methanol or ethanol, and may be catalyzed by a small amount of acid.
Chemical Reaction Pathway
Caption: General reaction scheme for the synthesis of 2,3-Diphenyl-8,9-dimethyl-1,4-diaza-acridine.
Experimental Protocol: Synthesis of 2,3-Diphenyl-8,9-dimethyl-1,4-diaza-acridine
This protocol details a representative procedure for the condensation reaction of this compound with benzil.
Materials and Reagents:
-
This compound
-
Benzil
-
Methanol (anhydrous)
-
Glacial Acetic Acid (catalyst, optional)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Crystallization dish
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and isolation of the target product.
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Reagent Addition: Add benzil (1.0 eq) to the flask.
-
Solvent Addition: Add anhydrous methanol (approximately 20-30 mL per gram of diamine) to the flask.
-
Initial Stirring: Stir the mixture at room temperature for 1 hour.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C for methanol) using a heating mantle.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation. The reaction is typically refluxed for 5-10 hours.[1]
-
Cooling and Precipitation: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. The product is expected to precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product under vacuum to obtain the final compound.
-
Characterization: Characterize the structure and purity of the synthesized 2,3-Diphenyl-8,9-dimethyl-1,4-diaza-acridine using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
Data Presentation
The following tables summarize the quantitative data for the synthesis of 2,3-Diphenyl-8,9-dimethyl-1,4-diaza-acridine.
Table 1: Reagent Quantities and Molar Equivalents
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalent | Representative Mass (g) | Moles (mmol) |
| This compound | 187.24 | 1.0 | 1.87 | 10.0 |
| Benzil | 210.23 | 1.0 | 2.10 | 10.0 |
| Methanol (Solvent) | 32.04 | - | 40 mL | - |
| Glacial Acetic Acid (Catalyst) | 60.05 | catalytic | 0.1 mL | - |
Table 2: Reaction Parameters and Expected Product Characteristics
| Parameter | Value / Description |
| Reaction Time | 5 - 10 hours[1] |
| Reaction Temperature | Reflux (approx. 65 °C for Methanol) |
| Expected Yield | 80 - 95% (based on analogous reactions) |
| Product Appearance | Crystalline solid |
| Molecular Formula | C₂₅H₁₉N₃ |
| Molecular Weight | 361.44 g/mol |
| Expected ¹H NMR Data | Signals corresponding to aromatic protons of the quinoline and phenyl rings, and methyl group protons. |
| Expected IR Data | Peaks corresponding to C=N stretching, C-H aromatic stretching, and C-H aliphatic stretching. |
| Expected Mass Spec Data | A molecular ion peak [M+H]⁺ at m/z 362.16. |
References
Application Notes and Protocols for N6,7-Dimethylquinoline-5,6-diamine in Medicinal Chemistry
Disclaimer: Publicly available information on the specific medicinal chemistry applications of N6,7-Dimethylquinoline-5,6-diamine is limited. The following application notes and protocols are based on the general properties of the quinoline scaffold and its derivatives, providing a foundational guide for researchers exploring the potential of this compound.
Application Notes
This compound is a heterocyclic compound featuring a quinoline core substituted with two methyl groups and a vicinal diamine moiety. This unique structural arrangement presents several opportunities for its application in medicinal chemistry, primarily as a versatile synthetic building block and a scaffold for the development of novel therapeutic agents.
1. Synthetic Intermediate for Complex Heterocycles:
The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of more complex, fused heterocyclic systems. The adjacent amino groups at the 5 and 6 positions are reactive sites that can readily undergo cyclization reactions with various reagents to form novel polycyclic structures. For instance, reaction with α-dicarbonyl compounds can yield pyrazino[2,3-f]quinolines, while condensation with phosgene or its equivalents could lead to the formation of fused imidazo[4,5-f]quinolinones. These resulting heterocyclic systems are often associated with a wide range of biological activities.
2. Potential as an Anticancer Agent:
The quinoline ring is a well-established pharmacophore in numerous anticancer agents. It is hypothesized that this compound and its derivatives could exhibit cytotoxic activity against various cancer cell lines. The diamine functionality could serve as a key hydrogen bond donor/acceptor, interacting with biological targets such as kinases, topoisomerases, or DNA. Further derivatization of the amino groups could lead to the discovery of potent and selective anticancer compounds.
3. Scaffold for Kinase Inhibitors:
Many kinase inhibitors incorporate a quinoline or a similar heterocyclic core that anchors the molecule within the ATP-binding pocket of the enzyme. The amino groups of this compound could be functionalized to introduce side chains that occupy specific regions of the kinase active site, potentially leading to the development of selective inhibitors for kinases implicated in various diseases, including cancer and inflammatory disorders.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol describes a plausible synthetic route for this compound starting from a suitable nitro-substituted quinoline precursor.
Objective: To synthesize this compound.
Materials:
-
6-Amino-7-methyl-5-nitroquinoline
-
Formaldehyde (37% solution in water)
-
Sodium borohydride (NaBH4)
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reductive amination of the 6-amino group:
-
Dissolve 6-amino-7-methyl-5-nitroquinoline (1.0 eq) in methanol.
-
Add formaldehyde solution (1.5 eq) and stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (2.0 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated NaHCO3 solution and brine, then dry over anhydrous Na2SO4.
-
Concentrate the solvent under reduced pressure to obtain the crude N6-methyl-7-methyl-5-nitroquinolin-6-amine.
-
-
Reduction of the nitro group:
-
Dissolve the crude product from the previous step in methanol.
-
Add 10% Pd/C catalyst (10% w/w).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol gradient) to obtain the pure compound.
-
Table 1: Summary of Synthetic Steps and Conditions
| Step | Reaction | Key Reagents | Solvent | Temperature |
| 1 | Reductive Amination | Formaldehyde, NaBH4 | Methanol | 0 °C to RT |
| 2 | Nitro Reduction | H2, 10% Pd/C | Methanol | Room Temp. |
Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay
This protocol outlines a standard procedure to assess the anticancer potential of this compound or its derivatives against human cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Appropriate cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compound (this compound) dissolved in DMSO
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37 °C in a 5% CO2 humidified atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium from a stock solution in DMSO.
-
After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the desired concentrations of the compound.
-
Include a vehicle control (DMSO in medium) and a positive control (e.g., doxorubicin).
-
Incubate the plate for another 48 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
-
Table 2: Hypothetical IC50 Values for a Quinoline Derivative
| Cell Line | Compound X (µM) | Doxorubicin (µM) |
| HeLa | 5.2 | 0.8 |
| MCF-7 | 8.1 | 1.2 |
| A549 | 12.5 | 2.5 |
| Note: This table presents hypothetical data for illustrative purposes only. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.
Application Notes and Protocols for Cell-Based Assays with N6,7-Dimethylquinoline-5,6-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6,7-Dimethylquinoline-5,6-diamine is a quinoline derivative with potential biological activities. The quinoline scaffold is a prominent feature in a variety of pharmacologically active compounds, exhibiting a broad range of therapeutic properties, including anticancer and antimicrobial effects. This document provides detailed protocols for cell-based assays to investigate the potential cytotoxic and antimicrobial activities of this compound. The methodologies described are based on established assays for similar classes of compounds and serve as a starting point for research and drug discovery applications.
Application Note 1: Evaluation of Anticancer Activity
Principle and Rationale
Quinoline derivatives have been extensively studied for their potential as anticancer agents.[1][2][3][4][5][6] Their mechanisms of action are diverse and can include the induction of apoptosis (programmed cell death), cell cycle arrest at different phases, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[1][2][7] Given the structural similarity to other biologically active quinolines, this compound is a candidate for evaluation as a cytotoxic agent against various cancer cell lines.
Proposed Cell-Based Assay: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][9][10] In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The concentration of these crystals, which can be solubilized and quantified by spectrophotometry, is directly proportional to the number of viable cells. This assay is a widely used method to determine the cytotoxic potential of a compound by measuring the reduction in cell viability after treatment.[8][9]
Data Presentation: Cytotoxicity of this compound
The results of the MTT assay are typically expressed as the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth or viability. The data can be summarized in a table for clear comparison across different cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) of this compound |
| MCF-7 | Breast Cancer | Experimental Value |
| A549 | Lung Cancer | Experimental Value |
| HCT-116 | Colon Cancer | Experimental Value |
| HeLa | Cervical Cancer | Experimental Value |
Experimental Protocol: MTT Cytotoxicity Assay
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete medium.
-
Determine cell concentration using a hemocytometer or automated cell counter.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubate the plate for another 24, 48, or 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Visualizations
Caption: Potential apoptotic pathway induced by this compound.
Caption: Workflow for the MTT cytotoxicity assay.
Application Note 2: Evaluation of Antimicrobial Activity
Principle and Rationale
The quinoline core is present in many synthetic antimicrobial agents, including the well-known fluoroquinolone antibiotics.[11][12] These compounds often exert their antibacterial effect by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication, repair, and recombination.[13] Therefore, this compound holds promise as a potential antimicrobial agent against a range of pathogenic bacteria.
Proposed Cell-Based Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14] The MIC is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation. This assay provides quantitative results on the potency of the test compound against different bacterial strains.
Data Presentation: Antimicrobial Activity of this compound
The antimicrobial activity is reported as the MIC value in µg/mL or µM. A lower MIC value indicates higher potency.
| Bacterial Strain | Gram Type | MIC (µg/mL) of this compound |
| Staphylococcus aureus (e.g., ATCC 29213) | Gram-positive | Experimental Value |
| Escherichia coli (e.g., ATCC 25922) | Gram-negative | Experimental Value |
| Pseudomonas aeruginosa (e.g., ATCC 27853) | Gram-negative | Experimental Value |
| Enterococcus faecalis (e.g., ATCC 29212) | Gram-positive | Experimental Value |
Experimental Protocol: Broth Microdilution Assay
Materials:
-
This compound
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Plate shaker
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a tube of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the compound dilutions.
-
The final volume in each well will be 100 µL.
-
Include a positive control (bacteria in CAMHB without the compound) and a negative control (CAMHB only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to confirm the visual assessment.
-
Visualizations
Caption: Proposed mechanism of antimicrobial action via DNA gyrase inhibition.
References
- 1. ijrpr.com [ijrpr.com]
- 2. ijmphs.com [ijmphs.com]
- 3. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 4. arabjchem.org [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Application Notes and Protocols for Antimicrobial Studies of N6,7-Dimethylquinoline-5,6-diamine
For Researchers, Scientists, and Drug Development Professionals
Data Presentation
Quantitative data from antimicrobial susceptibility testing is crucial for evaluating the efficacy of a compound. Below is a template for summarizing such data. Researchers should populate this table with their experimentally determined values for N6,7-Dimethylquinoline-5,6-diamine.
Table 1: Antimicrobial Activity of this compound
| Test Microorganism | Strain ID | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | Data not available | Data not available | Ciprofloxacin | 0.25 - 1.0 |
| Bacillus subtilis | ATCC 6633 | Gram-positive | Data not available | Data not available | Ciprofloxacin | 0.125 - 0.5 |
| Escherichia coli | ATCC 25922 | Gram-negative | Data not available | Data not available | Ciprofloxacin | 0.008 - 0.03 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | Data not available | Data not available | Ciprofloxacin | 0.25 - 1.0 |
| Candida albicans | ATCC 90028 | Fungus | Data not available | Data not available | Fluconazole | 0.25 - 1.0 |
| Aspergillus niger | ATCC 16404 | Fungus | Data not available | Data not available | Amphotericin B | 0.5 - 2.0 |
Note: Reference MIC values are approximate and can vary between studies.
Experimental Protocols
Detailed methodologies for key antimicrobial experiments are provided below. These protocols are based on established standards and can be adapted for the evaluation of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a widely accepted technique for determining MIC values.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
-
Positive control (reference antibiotic)
-
Negative control (broth and inoculum only)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform a two-fold serial dilution of the compound in the appropriate broth within the 96-well plate to achieve a range of desired concentrations.
-
Inoculation: Dilute the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Controls: Include a positive control (a known antibiotic) and a negative control (no antimicrobial agent) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at a suitable temperature and duration for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC assay
-
Nutrient agar plates
Procedure:
-
Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Plating: Spread the aliquot onto a fresh nutrient agar plate.
-
Incubation: Incubate the plates at 37°C for 24-48 hours.
-
Reading Results: The MBC is the lowest concentration of the compound that results in no colony growth on the agar plate, indicating a 99.9% reduction in the initial inoculum.
Visualizations
Signaling Pathway
Quinoline derivatives, particularly the well-studied fluoroquinolones, are known to target bacterial DNA synthesis. They inhibit the enzymes DNA gyrase (a type II topoisomerase) and topoisomerase IV, which are essential for DNA replication, repair, and recombination. This leads to the accumulation of double-strand DNA breaks and ultimately cell death.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow
The following diagram illustrates the workflow for the antimicrobial susceptibility testing of this compound.
Caption: Workflow for antimicrobial susceptibility testing.
Application Notes and Protocols for the Characterization of N6,7-Dimethylquinoline-5,6-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of N6,7-Dimethylquinoline-5,6-diamine. The document includes detailed experimental protocols, data presentation in tabular format, and a workflow diagram to guide researchers in the structural elucidation and purity assessment of this compound.
Introduction
This compound is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Accurate characterization is crucial for its application in research and development. This document outlines the standard analytical methodologies for confirming the identity, purity, and structural features of this molecule. The primary techniques covered are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Analytical Techniques and Data
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR are critical for confirming the arrangement of atoms within the molecule.
Quantitative Data Summary
| Technique | Parameter | Observed Value/Range | Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~2.35 ppm | Singlet, confirms the N7-methyl group[1] |
| ¹H NMR | Chemical Shift (δ) | Aromatic Region | Signals corresponding to the quinoline ring protons |
| ¹H NMR | Chemical Shift (δ) | Amine Protons | Broad signals for the -NH₂ and -NH- groups |
| ¹³C NMR | Chemical Shift (δ) | Aliphatic & Aromatic | Signals corresponding to the methyl and quinoline carbons |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (Example for a 400 MHz Spectrometer):
-
Spectrometer: 400 MHz NMR Spectrometer
-
Nucleus: ¹H and ¹³C
-
Solvent: Chloroform-d (CDCl₃)
-
Temperature: 298 K
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Acquisition Time: ~1 second
-
Relaxation Delay: 2 seconds
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak or TMS (0 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
-
Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective protons and carbons of the molecule.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of this compound. A reversed-phase method is typically employed.
Quantitative Data Summary
| Technique | Parameter | Observed Value | Interpretation |
| HPLC | Retention Time (tR) | 8.2 min | Elution time under specified conditions[1] |
| HPLC | Purity | >99% | Indicates a high degree of sample purity[1] |
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration of about 0.1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Instrument Parameters:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase: 70% Methanol / 30% Water[1].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
Record the chromatogram and identify the peak corresponding to this compound based on its retention time.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound and to study its fragmentation pattern for further structural confirmation. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition.
Quantitative Data Summary
| Technique | Parameter | Expected Value | Interpretation |
| LC-MS (ESI+) | [M+H]⁺ | m/z 188.1239 | Confirms the molecular weight of the compound |
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the compound (1-10 µg/mL) in a solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile with 0.1% formic acid).
-
-
Instrument Parameters (Example for an ESI-QTOF instrument):
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Mass Analyzer: Quadrupole Time-of-Flight (QTOF).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 50-500.
-
LC Conditions: Can be coupled with the HPLC method described above.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺).
-
Compare the observed mass-to-charge ratio with the theoretical value to confirm the elemental composition.
-
Analyze the fragmentation pattern (if MS/MS is performed) to further validate the structure.
-
Visualizations
Analytical Workflow
The following diagram illustrates a typical workflow for the characterization of a newly synthesized batch of this compound.
References
Application Notes and Protocols: N6,7-Dimethylquinoline-5,6-diamine as a Versatile Building Block for Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Abstract
N6,7-Dimethylquinoline-5,6-diamine is a key aromatic diamine that serves as a versatile precursor for the synthesis of a wide array of fused heterocyclic compounds. Its unique structural framework, featuring adjacent amino groups on a substituted quinoline core, allows for the construction of novel imidazo[4,5-f]quinolines, triazolo[4,5-f]quinolines, and pyrazino[5,6-f]quinolines. These resulting heterocyclic systems are of significant interest in medicinal chemistry and materials science due to their potential biological activities and photophysical properties. This document provides detailed application notes and experimental protocols for the synthesis of these important classes of compounds from this compound.
Introduction
Fused quinoline heterocycles are prominent scaffolds in numerous biologically active compounds, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The strategic functionalization of the quinoline ring system through the annulation of additional heterocyclic rings can lead to the development of novel therapeutic agents with enhanced potency and selectivity. This compound is an ideal starting material for such synthetic endeavors, offering two reactive sites for cyclization reactions.
This document outlines the synthetic pathways for converting this compound into three major classes of fused heterocycles: imidazoles, triazoles, and pyrazines.
I. Synthesis of Imidazo[4,5-f]quinoline Derivatives
The synthesis of the imidazo[4,5-f]quinoline scaffold from this compound can be readily achieved through condensation with various one-carbon synthons, such as formic acid or acetic anhydride. This reaction, often referred to as the Phillips-Ladenburg synthesis, is a robust and high-yielding method for the formation of the imidazole ring.
Experimental Protocol 1: Synthesis of 7,8-Dimethyl-1H-imidazo[4,5-f]quinoline
This protocol describes the cyclocondensation of this compound with formic acid.
Reaction Scheme:
Caption: Synthesis of 7,8-Dimethyl-1H-imidazo[4,5-f]quinoline.
Materials:
-
This compound
-
Formic acid (98-100%)
-
Sodium hydroxide (NaOH) solution (10%)
-
Ethanol
-
Activated charcoal
Procedure:
-
A mixture of this compound (1.0 g, 5.34 mmol) and formic acid (20 mL) is heated under reflux for 4 hours.
-
The reaction mixture is cooled to room temperature and poured into ice-water (100 mL).
-
The resulting solution is neutralized with a 10% sodium hydroxide solution until a precipitate is formed.
-
The precipitate is filtered, washed with cold water, and dried.
-
The crude product is recrystallized from ethanol with the addition of activated charcoal to yield pure 7,8-Dimethyl-1H-imidazo[4,5-f]quinoline.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Reagent | Conditions | Product | Yield (%) |
| This compound | 187.24 | 5.34 | Formic acid | Reflux, 4h | 7,8-Dimethyl-1H-imidazo[4,5-f]quinoline | >85 |
Experimental Protocol 2: Synthesis of 2,7,8-Trimethyl-1H-imidazo[4,5-f]quinoline
This protocol details the reaction of this compound with acetic anhydride.
Reaction Scheme:
Caption: Synthesis of 2,7,8-Trimethyl-1H-imidazo[4,5-f]quinoline.
Materials:
-
This compound
-
Acetic anhydride
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethanol
Procedure:
-
This compound (1.0 g, 5.34 mmol) is dissolved in acetic anhydride (15 mL).
-
The mixture is heated under reflux for 2 hours.
-
The excess acetic anhydride is removed under reduced pressure.
-
The residue is treated with a saturated sodium bicarbonate solution until the effervescence ceases.
-
The resulting solid is filtered, washed with water, and dried.
-
The crude product is recrystallized from ethanol to afford pure 2,7,8-Trimethyl-1H-imidazo[4,5-f]quinoline.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Reagent | Conditions | Product | Yield (%) |
| This compound | 187.24 | 5.34 | Acetic anhydride | Reflux, 2h | 2,7,8-Trimethyl-1H-imidazo[4,5-f]quinoline | ~80 |
II. Synthesis of Triazolo[4,5-f]quinoline Derivatives
The formation of a triazole ring fused to the quinoline core can be accomplished by treating this compound with nitrous acid. This reaction proceeds via the in-situ formation of a diazonium salt, which then undergoes intramolecular cyclization.
Experimental Protocol 3: Synthesis of 7,8-Dimethyl-1H-[1][2][3]triazolo[4,5-f]quinoline
This protocol outlines the diazotization and cyclization of this compound.
Reaction Scheme:
Caption: Synthesis of 7,8-Dimethyl-1H-[1][2][3]triazolo[4,5-f]quinoline.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH) solution (10%)
-
Ethanol
Procedure:
-
This compound (1.0 g, 5.34 mmol) is dissolved in dilute hydrochloric acid (20 mL) and cooled to 0-5 °C in an ice bath.
-
A pre-cooled aqueous solution of sodium nitrite (0.40 g, 5.80 mmol) is added dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at the same temperature.
-
The mixture is then slowly warmed to room temperature and neutralized with a 10% sodium hydroxide solution.
-
The precipitate formed is collected by filtration, washed with water, and dried.
-
Recrystallization from ethanol yields the pure 7,8-Dimethyl-1H-[1][2][3]triazolo[4,5-f]quinoline.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Reagent | Conditions | Product | Yield (%) |
| This compound | 187.24 | 5.34 | NaNO₂ / HCl | 0-5 °C, 30 min | 7,8-Dimethyl-1H-[1][2][3]triazolo[4,5-f]quinoline | ~90 |
III. Synthesis of Pyrazino[5,6-f]quinoline Derivatives
The annulation of a pyrazine ring onto the quinoline scaffold can be achieved through the condensation of this compound with a 1,2-dicarbonyl compound, such as glyoxal.
Experimental Protocol 4: Synthesis of 7,8-Dimethyl-1H-pyrazino[5,6-f]quinoline
This protocol details the condensation reaction with glyoxal.
Reaction Scheme:
Caption: Synthesis of 7,8-Dimethyl-1H-pyrazino[5,6-f]quinoline.
Materials:
-
This compound
-
Glyoxal (40% aqueous solution)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
Procedure:
-
To a solution of this compound (1.0 g, 5.34 mmol) in ethanol (30 mL), a 40% aqueous solution of glyoxal (0.77 mL, 6.41 mmol) is added.
-
The reaction mixture is heated at reflux for 6 hours.
-
The solvent is evaporated under reduced pressure.
-
The residue is treated with a saturated sodium bicarbonate solution and the resulting solid is collected by filtration.
-
The crude product is washed with water, dried, and recrystallized from a suitable solvent like ethanol or a mixture of DMF/water to give pure 7,8-Dimethyl-1H-pyrazino[5,6-f]quinoline.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Reagent | Conditions | Product | Yield (%) |
| This compound | 187.24 | 5.34 | Glyoxal (40% aq.) | Ethanol, Reflux, 6h | 7,8-Dimethyl-1H-pyrazino[5,6-f]quinoline | ~75 |
Conclusion
This compound has been demonstrated to be a valuable and versatile building block for the synthesis of a variety of fused heterocyclic systems. The protocols provided herein offer efficient and straightforward methods for the preparation of imidazo[4,5-f]quinolines, triazolo[4,5-f]quinolines, and pyrazino[5,6-f]quinolines. These synthetic routes provide a foundation for the development of new chemical entities with potential applications in drug discovery and materials science. Further exploration of the reactivity of this compound with other bifunctional reagents will undoubtedly lead to the discovery of more novel and complex heterocyclic structures.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N6,7-Dimethylquinoline-5,6-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N6,7-Dimethylquinoline-5,6-diamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
The two main synthetic routes for this compound are:
-
Reductive Amination: This typically involves the reduction of a corresponding dinitro or nitro-amino precursor. A common method is the catalytic hydrogenation of 5,6-dinitro-7-methylquinoline.
-
Palladium-Catalyzed Coupling: This route utilizes a halogenated quinoline precursor, such as 5,6-dichloro-7-methylquinoline, which then undergoes a palladium-catalyzed amination with methylamine.
Q2: What is a typical yield for the synthesis of this compound?
Yields are highly dependent on the chosen synthetic route and optimization of reaction conditions. For the reductive amination of a dinitro precursor using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst, yields can exceed 85% under optimized conditions.[1][2] The palladium-catalyzed coupling route can also achieve high conversions, with yields influenced by the choice of ligand and reaction parameters.
Q3: How can I purify the final this compound product?
Purification is crucial to remove unreacted starting materials, catalysts, and side products. Common purification methods include:
-
Crystallization: Recrystallization from a suitable solvent system, such as ethyl acetate or a heptane/ethyl acetate mixture, is effective for removing residual palladium catalyst and other impurities.[1][2]
-
Column Chromatography: Silica gel chromatography can be employed to separate the desired product from positional isomers and other closely related impurities.[1]
Q4: What are the key analytical techniques for characterizing this compound?
The following analytical techniques are essential for confirming the structure and purity of the synthesized compound:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and chemical environment of protons, including the distinct signals for the methyl groups. A characteristic singlet for the N7-methyl group may be observed around δ 2.35 ppm.[1]
-
HPLC (High-Performance Liquid Chromatography): To assess the purity of the final product and quantify any impurities. A typical analysis might use a C18 column.[1]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound.
Route 1: Reductive Amination
Issue 1: Low Yield (<70%)
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase Reaction Time: Ensure the reaction is monitored by TLC or LC-MS to confirm the complete consumption of the starting material. Extend the reaction time if necessary.[1] - Increase Hydrogen Pressure: Within safe limits of the reactor, increasing the hydrogen pressure can enhance the rate of reduction.[1][2] - Check for Catalyst Deactivation: See "Catalyst Poisoning" below. |
| Suboptimal Temperature | - Maintain Temperature: Ensure the reaction temperature is maintained within the optimal range (typically 25-40°C). Temperatures above 50°C can lead to dehydrogenation side products.[1][2] |
| Poor Mixing | - Ensure Adequate Agitation: In heterogeneous catalysis, efficient stirring is crucial for good contact between the substrate, catalyst, and hydrogen. |
| Catalyst Poisoning | - Use High-Purity Reagents and Solvents: Impurities such as sulfur or nitrogen-containing heterocycles can poison palladium catalysts.[3] - Increase Catalyst Loading: If poisoning is suspected, a modest increase in the catalyst loading (e.g., from 5 wt% to 7 wt%) may compensate for the deactivation.[1][2] |
Issue 2: Presence of Side Products
| Side Product | Identification | Mitigation Strategy |
| Partially Reduced Intermediates (e.g., nitro-amino compound) | Can be identified by LC-MS, as they will have a different molecular weight than the starting material and product. | - Increase Reaction Time or Hydrogen Pressure: To ensure complete reduction of both nitro groups.[1][2] - Use a Fresh Catalyst: A partially deactivated catalyst may lead to incomplete reduction. |
| Dehydrogenation Products | May be detected by ¹H NMR (aromatic region changes) and LC-MS. | - Maintain Optimal Temperature: Avoid exceeding 50°C during the reaction.[1][2] |
Route 2: Palladium-Catalyzed Coupling
Issue 1: Low Conversion of Starting Material
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | - Ensure Inert Atmosphere: Palladium catalysts are sensitive to oxygen. Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen). - Use High-Purity Reagents: Impurities can poison the catalyst.[4][3] |
| Suboptimal Ligand Choice | - Screen Different Ligands: The choice of phosphine ligand is critical for catalytic activity and selectivity. Ligands like Xantphos have shown high conversion rates.[1][2] |
| Incorrect Base | - Use an Appropriate Base: A strong, non-nucleophilic base like sodium tert-butoxide is commonly used. Ensure the base is fresh and dry. |
Issue 2: Formation of Positional Isomers (e.g., N5,6-dimethyl vs. N6,7-dimethyl)
| Potential Cause | Troubleshooting Steps |
| Lack of Regioselectivity | - Optimize Ligand: The steric and electronic properties of the phosphine ligand can significantly influence the regioselectivity of the amination. For instance, Xantphos has been shown to favor the formation of the N6,7 isomer over the N5,6 isomer due to steric hindrance.[1][2] |
Quantitative Data Summary
Table 1: Optimization of Reductive Amination
| Parameter | Optimal Range | Impact on Yield |
| H₂ Pressure | 1.5–2.5 atm | Maximizes nitro-to-amine conversion.[1][2] |
| Catalyst Loading | 5–7 wt% Pd/C | Balances cost and reactivity.[1][2] |
| Reaction Time | 4–6 hours | Ensures complete reduction.[1][2] |
Table 2: Ligand Effects on Palladium-Catalyzed Coupling Efficiency
| Ligand | Conversion (%) | Selectivity (N6,7 vs. N5,6) |
| Xantphos | 92 | 9:1[1][2] |
| BINAP | 88 | 7:1[1][2] |
| DPPF | 78 | 5:1[1][2] |
Experimental Protocols
Protocol 1: Reductive Amination of 5,6-Dinitro-7-methylquinoline
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Reaction Setup: In a high-pressure reactor, dissolve 5,6-dinitro-7-methylquinoline in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Add 5-7 wt% of palladium on carbon (Pd/C) catalyst to the solution.
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Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to 1.5–2.5 atm with hydrogen.
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Reaction: Stir the mixture vigorously at 25–40°C for 4–6 hours. Monitor the reaction progress by TLC or LC-MS.
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Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
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Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by recrystallization from ethyl acetate to obtain this compound.
Protocol 2: Palladium-Catalyzed Coupling of 5,6-Dichloro-7-methylquinoline
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Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine 5,6-dichloro-7-methylquinoline, a palladium source (e.g., Pd(OAc)₂), and a phosphine ligand (e.g., Xantphos) in an anhydrous solvent like dioxane.
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Reagent Addition: Add a solution of methylamine and a base (e.g., sodium tert-butoxide) to the reaction mixture.
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Reaction: Heat the mixture to reflux and stir for the required time, monitoring the reaction by TLC or LC-MS.
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Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to isolate this compound.
Visualizations
Caption: Synthetic workflows for this compound.
Caption: Troubleshooting decision tree for low synthesis yield.
References
Technical Support Center: Purification of N6,7-Dimethylquinoline-5,6-diamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the purification of N6,7-Dimethylquinoline-5,6-diamine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Yield After Purification | Incomplete reaction during synthesis. | Before purification, ensure the synthesis reaction has gone to completion using techniques like TLC or LC-MS. |
| Product loss during extraction or washing steps. | Minimize the number of extraction and washing steps. Ensure the pH of the aqueous layer is optimized to prevent loss of the basic diamine product. | |
| Inefficient elution from chromatography column. | Use a solvent gradient during column chromatography to ensure all the product is eluted. A common technique is a gradient of methanol in dichloromethane.[1] | |
| Co-elution with impurities. | Optimize the chromatography conditions (e.g., solvent system, gradient slope, stationary phase) to improve separation. | |
| Product Contamination with Palladium Residues | Inefficient removal of the palladium catalyst used in synthesis. | Recrystallization using a solvent system like heptane/ethyl acetate (3:1) can effectively remove palladium residues.[1] Alternatively, filtration through a pad of celite or treatment with activated carbon can be employed before chromatography. |
| Presence of Positional Isomers | Non-selective synthesis reaction. | High-resolution silica gel column chromatography (230–400 mesh) is effective in resolving positional isomers.[1] Careful monitoring of fractions by TLC or HPLC is crucial. |
| Product Discoloration (e.g., turning dark) | Oxidation of the diamine. | Aromatic diamines can be sensitive to air and light. Handle the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. Use degassed solvents for chromatography and recrystallization. |
| Presence of colored impurities from the synthesis. | Treatment with activated carbon before the final purification step can help remove colored impurities. | |
| Poor Separation in Column Chromatography | Inappropriate solvent system. | A systematic trial of different solvent systems with varying polarities is recommended. A gradient of an alcohol (e.g., methanol) in a chlorinated solvent (e.g., dichloromethane) is often a good starting point for aromatic amines. |
| Column overloading. | Reduce the amount of crude product loaded onto the column relative to the amount of stationary phase. A general rule is a 1:50 to 1:100 ratio of crude product to silica gel. | |
| Inaccurate Purity Assessment by HPLC | Incorrect column or mobile phase selection. | A C18 column is commonly used for purity analysis of this compound. A typical mobile phase is a mixture of methanol and water, for example, 70% MeOH/H₂O.[1] |
| Compound degradation on the column. | Ensure the mobile phase is compatible with the compound. Adding a small amount of a basic modifier like triethylamine to the mobile phase can sometimes prevent degradation of basic compounds on the column. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for the primary purification of crude this compound?
A1: The most effective primary purification method is typically column chromatography over silica gel. This allows for the separation of the desired product from unreacted starting materials, by-products, and catalyst residues. A gradient elution, for instance with methanol in dichloromethane, is often employed for optimal separation.[1]
Q2: How can I remove residual palladium catalyst from my product?
A2: Palladium residues can often be removed by recrystallization. A solvent system of heptane/ethyl acetate (e.g., in a 3:1 ratio) has been shown to be effective.[1] Alternatively, you can stir the crude product solution with a scavenger resin specific for palladium or perform a filtration through a pad of celite before proceeding with further purification.
Q3: What is the best way to confirm the purity of the final product?
A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing the final purity. A C18 column with a mobile phase of 70% methanol in water has been used to achieve purities greater than 99%.[1] Additionally, ¹H NMR spectroscopy can confirm the structure and identify any remaining impurities. A distinct singlet at δ 2.35 ppm in the ¹H NMR spectrum corresponds to the N7-methyl group.[1]
Q4: My purified this compound is unstable and changes color. What should I do?
A4: this compound, like many aromatic diamines, can be susceptible to oxidation, which can cause discoloration. It is advisable to store the purified compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (e.g., 2-8°C).
Q5: Can I use recrystallization as the sole method of purification?
A5: While recrystallization is excellent for removing certain impurities, especially catalyst residues and some by-products, it may not be sufficient to remove closely related impurities like positional isomers.[1] Therefore, it is often used as a final polishing step after column chromatography or for removing specific impurities.
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Preparation of the Column:
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Select a glass column of appropriate size based on the amount of crude material.
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Prepare a slurry of silica gel (230–400 mesh) in a non-polar solvent (e.g., hexane or the initial elution solvent).
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
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Equilibrate the column by running the initial mobile phase through it.
-
-
Sample Loading:
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Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
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Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
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Begin elution with a low-polarity mobile phase (e.g., 100% dichloromethane).
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Gradually increase the polarity by adding a more polar solvent, such as methanol. A typical gradient might be from 0% to 10% methanol in dichloromethane.
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Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC) or HPLC.
-
-
Product Isolation:
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Combine the pure fractions containing the desired product.
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Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
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Protocol 2: Recrystallization
-
Solvent Selection:
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Choose a solvent system in which the this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixture of heptane and ethyl acetate (e.g., 3:1) is a good starting point.[1]
-
-
Dissolution:
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Place the impure compound in a flask and add a minimal amount of the hot solvent system until the solid is completely dissolved.
-
-
Cooling and Crystallization:
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Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
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Further cooling in an ice bath or refrigerator can maximize the yield of the crystals.
-
-
Isolation and Drying:
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Dry the crystals under vacuum to remove all traces of solvent.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting flowchart for purification issues.
References
N6,7-Dimethylquinoline-5,6-diamine stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of N6,7-Dimethylquinoline-5,6-diamine. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound is hygroscopic and should be stored in a tightly sealed container in a dry and well-ventilated place.[1] To prevent degradation from atmospheric moisture and oxidation, it is recommended to store the compound under an inert gas, such as argon or nitrogen.[1] For long-term storage, refer to the temperature specified on the product label.
Q2: What is the chemical stability of this compound?
A2: The compound is chemically stable under standard ambient conditions (room temperature). However, it is sensitive to moisture due to its hygroscopic nature.[1] Prolonged exposure to light and air should be avoided to prevent potential degradation. Samples that have aged, especially when exposed to light, may change color from colorless to yellow and then brown.
Q3: What are the known incompatibilities of this compound?
A3: this compound should be stored away from strong oxidizing agents, strong acids, and bases.[2] Contact with these substances can lead to vigorous reactions and decomposition.
Q4: In which solvents is this compound soluble?
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in a laboratory setting.
| Problem | Potential Cause | Troubleshooting Steps |
| Difficulty Dissolving the Compound | - Inappropriate solvent selection.- Compound has degraded due to improper storage. | - Attempt dissolution in polar aprotic solvents like DMSO or alcohols (methanol, ethanol).- Gentle warming and sonication may aid dissolution.- If the compound appears discolored (yellow or brown), it may have degraded, affecting its solubility. Consider using a fresh, properly stored sample. |
| Low Reaction Yield | - Presence of moisture or oxygen in the reaction.- Suboptimal reaction temperature.- Inefficient catalyst system (for coupling reactions). | - Ensure all solvents and reagents are dry and the reaction is performed under an inert atmosphere (argon or nitrogen).- Optimize the reaction temperature. For instance, palladium-catalyzed aminations may require elevated temperatures (80-120°C) for better efficiency.- For coupling reactions, consider screening different palladium catalysts and ligands. For example, Xantphos has been shown to be effective in similar reactions. |
| Formation of Unexpected Side Products | - Oxidation of the diamine functional groups.- Side reactions due to reactive impurities.- Over-reaction or decomposition at high temperatures. | - Maintain an inert atmosphere throughout the experiment to prevent oxidation.- Purify the starting materials and solvents to remove any reactive impurities.- Carefully control the reaction temperature and time to minimize decomposition and the formation of byproducts. |
| Inconsistent Spectroscopic Data (NMR, MS) | - Presence of residual solvent or impurities.- Compound degradation.- Incorrect structural assignment. | - Purify the sample using techniques like recrystallization or column chromatography.- Acquire fresh spectroscopic data from a properly stored sample.- Compare experimental data with literature values or use 2D NMR techniques for unambiguous structural confirmation. |
Experimental Protocols & Data
General Handling and Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, proper safety precautions are essential.
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Handling: Always handle the compound in a well-ventilated area, preferably under a chemical fume hood.[3] Avoid inhalation of dust and direct contact with skin and eyes.[1]
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PPE: Wear appropriate personal protective equipment, including:
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Chemical-resistant gloves
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Safety goggles or a face shield
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A lab coat or protective clothing[3]
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Purification Protocol: Recrystallization
A common method to purify this compound and related compounds is recrystallization.
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Solvent Selection: Choose a solvent system in which the compound is soluble at high temperatures but less soluble at room temperature or below. A mixture of heptane and ethyl acetate (e.g., 3:1 ratio) has been used for similar compounds.
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Dissolution: Dissolve the crude compound in a minimal amount of the hot solvent system.
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Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.
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Isolation: Collect the crystals by filtration.
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Drying: Dry the purified crystals under a vacuum.
Visualizations
Below are diagrams illustrating key concepts related to the handling and use of this compound.
Caption: Recommended storage workflow for this compound.
Caption: Logical workflow for troubleshooting low reaction yields.
References
Overcoming solubility issues of N6,7-Dimethylquinoline-5,6-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of N6,7-Dimethylquinoline-5,6-diamine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having difficulty dissolving this compound in my desired solvent. What are the recommended starting solvents?
A1: this compound is a heterocyclic aromatic compound with limited aqueous solubility. For initial experiments, we recommend polar aprotic solvents. Based on the synthesis of similar compounds, Dimethyl Sulfoxide (DMSO) is a good starting point as it is often used to improve the solubility of quinoline derivatives and their intermediates.[1] Other potential organic solvents to consider are Dimethylformamide (DMF) and alcohols such as ethanol or methanol, which can facilitate homogeneous mixing.[1]
Q2: My experimental protocol requires an aqueous buffer. How can I improve the solubility of this compound in aqueous solutions?
A2: The diamine nature of the compound suggests that its solubility will be highly dependent on the pH of the solution. The two amine groups can be protonated at acidic pH, forming more soluble salts. Therefore, adjusting the pH of your aqueous buffer to be more acidic is a primary strategy to try.
Here is a step-by-step troubleshooting guide:
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Prepare a concentrated stock solution: First, dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO.
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pH Adjustment: Prepare your aqueous buffer at a lower pH (e.g., starting at pH 5.0 and titrating downwards).
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Dilution: Slowly add the concentrated stock solution to the acidic aqueous buffer while vortexing or stirring vigorously to prevent precipitation.
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Observation: Monitor for any signs of precipitation. If the solution remains clear, you have successfully solubilized the compound. If precipitation occurs, you may need to try a lower pH or a different co-solvent.
Q3: I have tried adjusting the pH and using co-solvents, but I am still observing precipitation. What other techniques can I explore?
A3: If basic techniques are insufficient, several other established methods for enhancing the solubility of poorly soluble compounds can be attempted.[2][3][4] These can be categorized into physical and chemical modifications:
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Physical Modifications:
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Particle Size Reduction (Micronization): Increasing the surface area of the compound by reducing its particle size can improve the dissolution rate.[3][4][5][6] This can be achieved through techniques like milling.[3][5][6]
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Nanosuspension: This involves creating a colloidal dispersion of the drug in a liquid medium, which can significantly enhance solubility and bioavailability.[2][7]
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-
Chemical Modifications:
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Complexation: The use of cyclodextrins to form inclusion complexes can enhance the aqueous solubility of hydrophobic drugs.[3][5][6]
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Solid Dispersions: Dispersing the compound in an inert carrier at the solid-state can improve its dissolution characteristics.[3][6][8] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[6]
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Q4: Are there any commercially available formulations of this compound with improved solubility?
A4: Currently, there is limited information on commercially available pre-formulated solutions of this compound designed for enhanced solubility. Researchers typically need to prepare their own formulations based on the specific requirements of their experimental system.
Solubility Data Summary
Due to the limited availability of specific quantitative solubility data for this compound in public literature, the following table provides a qualitative summary and recommended starting points based on the chemical properties of similar quinoline derivatives.
| Solvent/System | Expected Solubility | Recommendations & Remarks |
| Water | Poor | Solubility is expected to be low at neutral pH. |
| Acidic Aqueous Buffer (pH < 6) | Moderate to Good | Protonation of amine groups should significantly increase solubility. |
| Dimethyl Sulfoxide (DMSO) | Good | A common solvent for quinoline derivatives; ideal for stock solutions.[1] |
| Dimethylformamide (DMF) | Good | Another polar aprotic solvent suitable for creating stock solutions. |
| Ethanol/Methanol | Moderate | May require heating or sonication to achieve desired concentration.[1] |
| Co-solvent (e.g., DMSO/Water) | Variable | The final solubility will depend on the ratio of the co-solvents and the pH. |
Experimental Protocol: Preparation of a 10 mM Stock Solution and Working Solutions
This protocol provides a general method for preparing a stock solution of this compound and subsequent working solutions for use in cell-based assays.
Materials:
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This compound (solid)
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Dimethyl Sulfoxide (DMSO), sterile, cell-culture grade
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Phosphate-Buffered Saline (PBS), sterile, pH 7.4
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Sterile microcentrifuge tubes
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Vortex mixer
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Sonicator (optional)
Procedure:
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Calculate the required mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed. The molecular weight of this compound (C11H13N3) is approximately 187.24 g/mol .[9]
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Mass (mg) = 10 mmol/L * 1 L * 187.24 g/mol * 1000 mg/g = 187.24 mg for 1 L
-
Adjust the volume as needed (e.g., for 1 mL of 10 mM stock, you will need 0.187 mg).
-
-
Dissolving the compound:
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Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
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Add the required volume of DMSO to achieve a 10 mM concentration.
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Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
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If the compound does not fully dissolve, you can gently warm the solution to 37°C or sonicate for 5-10 minutes.
-
-
Preparation of Working Solutions:
-
For cell-based assays, it is crucial to dilute the DMSO stock solution into your aqueous cell culture medium.
-
Perform serial dilutions of the 10 mM stock solution in your desired cell culture medium to achieve the final working concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
-
-
Storage:
-
Store the 10 mM DMSO stock solution at -20°C for long-term storage.
-
Working solutions in aqueous media should be prepared fresh for each experiment.
-
Visual Guides
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Workflow for preparing stock and working solutions of the compound.
References
- 1. This compound | 83407-42-5 | Benchchem [benchchem.com]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. ijmsdr.org [ijmsdr.org]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjbphs.com [wjbphs.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. sgwrite.com [sgwrite.com]
- 9. N6,8-dimethylquinoline-5,6-diamine | CAS#:1351516-55-6 | Chemsrc [chemsrc.com]
Technical Support Center: Synthesis of N6,7-Dimethylquinoline-5,6-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N6,7-Dimethylquinoline-5,6-diamine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: There are two primary synthetic routes for this compound:
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Reductive Amination Pathway: This route typically starts with the nitration of a quinoline precursor to obtain 5,6-dinitroquinoline. The dinitro compound is then reduced to quinoline-5,6-diamine, followed by N-methylation of the amino groups.
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Palladium-Catalyzed Amination Pathway: This approach involves the direct amination of a dihalogenated quinoline, such as 5,6-dichloroquinoline, with methylamine in the presence of a palladium catalyst and a suitable ligand.
Q2: What are the key challenges in the synthesis of this compound?
A2: Key challenges include:
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Regioselectivity: In both routes, achieving the desired substitution pattern without the formation of positional isomers can be difficult. For the palladium-catalyzed amination, controlling the position of amination on the quinoline ring is crucial.
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Incomplete Reactions: Incomplete reduction of the dinitro intermediate or incomplete amination can lead to complex mixtures of products.
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Side Product Formation: Various side reactions can occur, leading to impurities that may be difficult to separate from the desired product.
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Purification: The final product and intermediates often require careful purification, such as column chromatography or recrystallization, to achieve high purity.
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: Standard analytical techniques should be employed for characterization and purity assessment. These include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify the presence of impurities.
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Mass Spectrometry (MS): To determine the molecular weight of the product.
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
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Melting Point Analysis: To compare with the literature value for the pure compound.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the synthesis of this compound.
Reductive Amination Pathway: Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low yield in dinitration step | Insufficiently strong nitrating agent or incorrect reaction temperature. | Use a stronger nitrating mixture (e.g., fuming HNO₃/H₂SO₄) and carefully control the reaction temperature, as nitration reactions are highly exothermic. |
| Incomplete reduction of dinitroquinoline | Inactive catalyst, insufficient reducing agent, or non-optimal reaction conditions. | Ensure the catalyst (e.g., Pd/C, Raney Nickel) is fresh and active. Use a sufficient excess of the reducing agent (e.g., hydrazine hydrate, hydrogen gas). Optimize reaction time and temperature. |
| Formation of mono-amino or partially reduced intermediates | Insufficient reducing agent or short reaction time. | Increase the amount of reducing agent and prolong the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Over-methylation in the Eschweiler-Clarke reaction | Incorrect stoichiometry of formaldehyde and formic acid. | Carefully control the stoichiometry of the reagents. The Eschweiler-Clarke reaction is generally self-limiting and does not produce quaternary ammonium salts. |
| Formation of polymeric byproducts during methylation | Reaction conditions are too harsh, leading to intermolecular reactions. | Moderate the reaction temperature and ensure proper stirring to maintain a homogeneous reaction mixture. |
Palladium-Catalyzed Amination Pathway: Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low conversion or no reaction | Inactive catalyst, poor choice of ligand, or unsuitable base. | Use a pre-activated palladium catalyst. Screen different phosphine ligands (e.g., Xantphos, BINAP, DavePhos) as ligand choice is critical for successful coupling. Use a strong, non-nucleophilic base like sodium tert-butoxide. |
| Formation of mono-aminated product | Insufficient amine, steric hindrance, or suboptimal ligand. | Use a larger excess of methylamine. The choice of ligand can significantly influence the regioselectivity and efficiency of the second amination. For instance, bulkier ligands might favor mono-amination. Consider a ligand that promotes double amination. |
| Formation of N,N-diarylated side products | A known side reaction in Buchwald-Hartwig aminations. | Optimize the reaction conditions, particularly the catalyst-to-ligand ratio and temperature, to minimize this side reaction. |
| Formation of tert-butoxy substituted quinoline | Non-catalytic substitution by the alkoxide base. | This can be an issue with highly activated aryl halides. Consider using a different base or optimizing the reaction temperature to favor the desired catalytic pathway. |
| Hydrodehalogenation (loss of halogen without amination) | Presence of water or other protic sources; side reaction of the catalytic cycle. | Ensure all reagents and solvents are anhydrous. The choice of ligand and base can also influence the extent of this side reaction. |
Experimental Protocols
Key Experiment 1: Reductive Amination of 5,6-Dinitroquinoline
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Dissolution: Dissolve 5,6-dinitroquinoline in a suitable solvent such as ethanol or methanol.
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Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%) to the solution.
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Reduction: Add hydrazine hydrate dropwise at room temperature or perform hydrogenation under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
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Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.
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Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst.
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Concentration: Concentrate the filtrate under reduced pressure to obtain crude quinoline-5,6-diamine.
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Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Key Experiment 2: N-methylation of Quinoline-5,6-diamine (Eschweiler-Clarke Reaction)
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Mixing: To a solution of quinoline-5,6-diamine, add an excess of formaldehyde (aqueous solution) and formic acid.
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Heating: Heat the reaction mixture to reflux and monitor the reaction by TLC.
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Basification: After completion, cool the reaction mixture and carefully neutralize it with a base (e.g., NaOH solution) to a pH of >10.
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Extraction: Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
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Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude this compound by column chromatography.
Key Experiment 3: Palladium-Catalyzed Amination of 5,6-Dichloroquinoline
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Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 5,6-dichloroquinoline, a palladium precursor (e.g., Pd(OAc)₂), and a phosphine ligand (e.g., Xantphos).
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Solvent and Reagents: Add an anhydrous solvent (e.g., toluene or dioxane), followed by methylamine (as a solution in a suitable solvent or as a gas) and a strong base (e.g., sodium tert-butoxide).
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Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time.
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Monitoring: Monitor the reaction progress by TLC or GC-MS.
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Work-up: After completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.
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Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography to isolate this compound.
Data Presentation
Table 1: Comparison of Synthetic Routes
| Parameter | Reductive Amination Pathway | Palladium-Catalyzed Amination Pathway |
| Starting Materials | Quinoline, Nitrating agents, Reducing agents, Methylating agents | 5,6-Dichloroquinoline, Methylamine, Palladium catalyst, Ligand, Base |
| Number of Steps | 3-4 steps | 1 step |
| Key Challenges | Handling of hazardous nitrating agents, control of reduction, potential for over-methylation. | Catalyst deactivation, ligand screening, regioselectivity control, anhydrous conditions. |
| Typical Overall Yield | Moderate | Good to Excellent |
| Purification | Multiple chromatographic steps may be required. | Often requires chromatography to remove catalyst residues and byproducts. |
Visualizations
Caption: Synthetic pathways to this compound.
Caption: A logical workflow for troubleshooting synthesis issues.
Technical Support Center: Optimizing Reaction Conditions for N6,7-Dimethylquinoline-5,6-diamine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N6,7-Dimethylquinoline-5,6-diamine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound?
A1: The two main synthetic strategies for this compound are:
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Reduction of a corresponding dinitro precursor: This typically involves the catalytic hydrogenation of a 5,6-dinitro-N,7-dimethylquinoline intermediate.
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Palladium-catalyzed amination: This route utilizes a 5,6-dihaloquinoline core and introduces the amino groups via a cross-coupling reaction with an appropriate amine source.
Q2: Which synthetic route is preferable?
A2: The choice of route depends on the availability of starting materials, desired scale, and the specific derivative being synthesized. The reduction route is often high-yielding and utilizes readily available reagents. The palladium-catalyzed amination offers more flexibility for introducing diverse amino substituents but may require more optimization of reaction conditions, particularly the choice of ligand and base.
Q3: What are the potential biological activities of this compound derivatives?
A3: While specific data for this compound is limited in the public domain, quinoline derivatives are a well-established class of compounds with a broad range of biological activities, including antimicrobial and anticancer properties. They can act as intercalating agents, topoisomerase inhibitors, or modulators of various signaling pathways involved in cell proliferation and survival.
Troubleshooting Guides
Route 1: Reduction of 5,6-Dinitro-N,7-dimethylquinoline
Issue 1: Incomplete reduction, resulting in a mixture of products.
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Possible Cause:
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Insufficient catalyst loading or deactivated catalyst.
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Inadequate hydrogen pressure or poor gas dispersion.
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Short reaction time.
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-
Troubleshooting Steps:
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Increase Catalyst Loading: Incrementally increase the weight percentage of the palladium on carbon (Pd/C) catalyst.
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Check Hydrogen Supply: Ensure a consistent and appropriate pressure of hydrogen gas is maintained throughout the reaction. Vigorous stirring is crucial for effective gas-liquid mixing.
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Extend Reaction Time: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) and continue until the starting material is fully consumed.
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Catalyst Quality: Use fresh, high-quality catalyst. If the catalyst has been stored for a long time, its activity may be compromised.
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Issue 2: Presence of side products, such as partially reduced nitro-amino intermediates.
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Possible Cause:
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Non-optimal reaction temperature.
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Presence of impurities in the starting material or solvent.
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Troubleshooting Steps:
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Temperature Control: Maintain the reaction temperature within the optimal range, as excessive heat can lead to side reactions.
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Solvent and Reagent Purity: Use high-purity solvents and ensure the dinitro starting material is free from contaminants that could poison the catalyst.
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Issue 3: Difficulty in removing the palladium catalyst after the reaction.
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Possible Cause:
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Fine catalyst particles that pass through standard filtration media.
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-
Troubleshooting Steps:
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Filtration Aid: Use a pad of Celite® or another filter aid over the filter paper to trap fine catalyst particles.
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Multiple Filtrations: If necessary, perform a second filtration to ensure complete removal of the catalyst.
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Solvent Choice: Diluting the reaction mixture with a suitable solvent can sometimes aid in the complete precipitation and filtration of the catalyst.
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Route 2: Palladium-Catalyzed Amination of 5,6-Dihaloquinoline
Issue 1: Low yield of the desired diamine product.
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Possible Cause:
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Suboptimal choice of ligand, base, or solvent.
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Decomposition of the catalyst.
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Steric hindrance from the substrate or amine.
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-
Troubleshooting Steps:
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Ligand Screening: The choice of phosphine ligand is critical. Screen a variety of ligands (e.g., Xantphos, BINAP, DavePhos) to identify the most effective one for your specific substrate.
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Base Optimization: The strength and nature of the base (e.g., NaOtBu, K2CO3, Cs2CO3) can significantly impact the reaction rate and yield.
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Solvent Selection: Use anhydrous, deoxygenated solvents to prevent catalyst deactivation. Toluene and dioxane are commonly used.
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Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (e.g., argon or nitrogen) to protect the palladium catalyst from oxidation.
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Issue 2: Formation of mono-aminated byproducts.
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Possible Cause:
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Insufficient equivalents of the amine.
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Lower reactivity of the second halogen position.
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Troubleshooting Steps:
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Increase Amine Equivalents: Use a larger excess of the amine to drive the reaction to completion.
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Elevated Temperature and Longer Reaction Time: Increasing the reaction temperature and duration may be necessary to facilitate the second amination step.
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Issue 3: Difficult purification and removal of residual palladium.
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Possible Cause:
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Complex reaction mixture containing catalyst residues and ligand byproducts.
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-
Troubleshooting Steps:
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Aqueous Workup: A thorough aqueous workup can help remove inorganic salts and some polar impurities.
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Chromatography: Column chromatography on silica gel is often necessary to separate the desired product from byproducts and residual catalyst.
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Activated Carbon Treatment: A charcoal treatment of the crude product solution can help to scavenge residual palladium.
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Data Presentation
Table 1: Optimization of Reductive Amination Conditions
| Parameter | Optimal Range | Impact on Yield |
| H₂ Pressure | 1.5–2.5 atm | Maximizes nitro-to-amine conversion |
| Catalyst Loading | 5–7 wt% Pd/C | Balances cost and reactivity |
| Reaction Time | 4–6 hours | Ensures complete reduction |
| Temperature | 25–40 °C | Minimizes side reactions |
Table 2: Ligand Effects on Palladium-Catalyzed Coupling Efficiency
| Ligand | Conversion (%) | Selectivity (N6,7 vs. N5,6) |
| Xantphos | 92 | 9:1 |
| BINAP | 88 | 7:1 |
| DPPF | 78 | 5:1 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
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Preparation: In a hydrogenation vessel, dissolve 5,6-dinitro-N,7-dimethylquinoline (1.0 eq) in ethanol or methanol.
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Catalyst Addition: Carefully add 5-7 wt% of 10% palladium on carbon (Pd/C) catalyst.
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Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 1.5–2.5 atm with hydrogen.
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Reaction: Stir the mixture vigorously at 25–40 °C for 4–6 hours. Monitor the reaction progress by TLC or LC-MS.
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Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
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Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
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Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound via Palladium-Catalyzed Amination
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Preparation: To a dry Schlenk flask under an inert atmosphere, add 5,6-dihaloquinoline (1.0 eq), the appropriate amine (2.2-3.0 eq), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., Xantphos, 4-10 mol%).
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Reagent Addition: Add a suitable base (e.g., NaOtBu, 2.5-3.5 eq) and anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
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Reaction: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
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Workup: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental Workflow for Reductive Amination.
Caption: Experimental Workflow for Palladium-Catalyzed Amination.
Caption: Plausible Anticancer Signaling Pathway for Quinoline Derivatives.
Navigating the Scale-Up of N6,7-Dimethylquinoline-5,6-diamine Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The successful scale-up of N6,7-Dimethylquinoline-5,6-diamine synthesis from the laboratory bench to pilot plant and beyond is a critical step in the development of novel therapeutics. This transition, however, is often fraught with challenges that can impact reaction efficiency, product purity, and overall process safety. This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions (FAQs), to assist you in overcoming these hurdles.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the scale-up of this compound synthesis, categorized by the two primary synthetic routes: Reductive Amination and Palladium-Catalyzed Amination.
Reductive Amination Route
Q1: My reaction is showing a significant exotherm upon adding the reducing agent at a larger scale. How can I control this?
A1: Exotherm management is critical during the scale-up of reductive aminations. Uncontrolled exotherms can lead to side reactions, impurity formation, and potentially hazardous runaway conditions.
-
Troubleshooting Steps:
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Slow Addition: Add the reducing agent (e.g., sodium borohydride) portion-wise or as a solution over an extended period.
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Cooling Efficiency: Ensure your reactor's cooling system is adequate for the larger volume. Consider using a more efficient cooling bath or an external heat exchanger.
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Solvent Choice: A higher boiling point solvent can provide a larger temperature window for the reaction, but ensure it does not negatively impact solubility or reactivity.
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Concentration: Running the reaction at a more dilute concentration can help dissipate heat more effectively, though this may impact reaction kinetics and throughput.
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Q2: I'm observing incomplete conversion and the presence of an imine intermediate in my final product. What could be the cause?
A2: Incomplete conversion is a common scale-up issue. Several factors could be at play:
-
Troubleshooting Steps:
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Mixing Efficiency: Inadequate mixing in a larger reactor can lead to localized areas of low reagent concentration. Verify that your stirring speed and impeller design are suitable for the vessel geometry and reaction mass.
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Reducing Agent Stoichiometry: Ensure you are using a sufficient excess of the reducing agent to drive the reaction to completion. On a larger scale, minor weighing errors can become significant.
-
pH Control: The pH of the reaction medium can influence the stability of the imine intermediate and the activity of the reducing agent. Monitor and adjust the pH as needed. Acidic conditions can sometimes help to protonate the imine, making it more susceptible to reduction.
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Reaction Time: The reaction may require a longer time to reach completion at a larger scale. Monitor the reaction progress by an appropriate analytical method (e.g., HPLC, TLC) before quenching.
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Q3: The purity of my isolated product has decreased on a larger scale, with new, unidentified impurities. How can I identify and mitigate these?
A3: Impurity profiles often change with scale due to subtle variations in reaction conditions.
-
Troubleshooting Steps:
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Impurity Identification: Isolate and characterize the major impurities using techniques like LC-MS and NMR. Understanding the structure of the impurity will provide clues about its formation pathway.
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Common Side Reactions:
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Over-reduction: If your starting material has other reducible functional groups, you might observe their reduction.
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Dimerization or Polymerization: The intermediate imine can sometimes self-condense.
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-
Temperature Control: As mentioned, poor temperature control can lead to side reactions.
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Purification Strategy: You may need to re-optimize your crystallization or chromatography method to effectively remove the new impurities.
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Palladium-Catalyzed Amination Route
Q1: My palladium catalyst appears to be deactivating quickly at a larger scale. What are the potential causes and solutions?
A1: Catalyst deactivation is a significant concern in scaling up palladium-catalyzed reactions.
-
Troubleshooting Steps:
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Oxygen Sensitivity: Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon). Oxygen can oxidize the active Pd(0) species.
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Substrate/Reagent Purity: Impurities in your starting materials or solvents (e.g., water, other nucleophiles) can poison the catalyst.
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Ligand Degradation: The phosphine ligands used in these reactions can be sensitive to air and temperature.
-
Catalyst Loading: While aiming for low catalyst loading is cost-effective, it may be necessary to slightly increase the loading on a larger scale to compensate for minor deactivation pathways.
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Q2: I'm experiencing issues with solid handling; the reaction mixture is becoming a thick slurry that is difficult to stir. How can I address this?
A2: Changes in solid-state properties are common during scale-up.
-
Troubleshooting Steps:
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Solvent Selection: Choose a solvent system where all components, including the base and the product, have adequate solubility at the reaction temperature.
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Agitation: Use a more powerful overhead stirrer with an appropriately designed impeller (e.g., anchor or pitched-blade turbine) to handle thicker slurries.
-
Flow Chemistry: For reactions prone to solid handling issues, transitioning to a continuous flow process can be highly beneficial. The use of acoustic irradiation in flow reactors can help prevent clogging by solids.[1]
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Q3: The filtration of the final product is very slow, and the filter cake is difficult to wash. What can I do to improve this?
A3: Poor filtration characteristics can be a major bottleneck in production.
-
Troubleshooting Steps:
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Crystallization Control: The crystallization process has a significant impact on particle size and morphology. A controlled cooling profile and the use of anti-solvents can lead to larger, more easily filterable crystals.
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Filter Type: Evaluate different types of filters (e.g., Nutsche filter, centrifuge) to find the most suitable for your product's characteristics.
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Washing Solvent: Optimize the choice and volume of the washing solvent to ensure efficient removal of impurities without dissolving a significant amount of the product.
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Data Presentation
Table 1: Comparison of Batch vs. Continuous Flow for Reductive Amination
| Metric | Batch Reactor | Flow Reactor |
| Space-Time Yield | 0.8 kg/L ·day | 2.4 kg/L ·day |
| Catalyst Consumption | 15 g/kg product | 9 g/kg product |
| Energy Consumption | 120 kWh/kg | 75 kWh/kg |
Data is illustrative and based on typical performance improvements seen in similar hydrogenation processes.
Table 2: Effect of Ligand on Palladium-Catalyzed Amination Efficiency
| Ligand | Conversion (%) | Selectivity (N6,7 vs. N5,6) |
| Xantphos | 92 | 9:1 |
| BINAP | 88 | 7:1 |
| DPPF | 78 | 5:1 |
This data highlights the importance of ligand selection in controlling both the efficiency and regioselectivity of the coupling reaction.[2]
Experimental Protocols
Key Experiment 1: Lab-Scale Reductive Amination (Illustrative)
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Reaction Setup: A 1 L, 3-neck round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet.
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Reagents:
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Substituted nitro-quinoline (1.0 eq)
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Ethanol (10 vol)
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Palladium on carbon (5 wt% Pd/C, 0.05 eq)
-
-
Procedure:
-
The nitro-quinoline and ethanol are charged to the flask and stirred to form a solution.
-
The Pd/C catalyst is added carefully under a nitrogen blanket.
-
The flask is purged with hydrogen gas and then maintained under a hydrogen atmosphere (balloon or 1-3 atm pressure).
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The reaction mixture is stirred at 25-40°C and monitored by HPLC.
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Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.
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The filtrate is concentrated under reduced pressure.
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The crude product is recrystallized from a suitable solvent system (e.g., ethyl acetate/heptane) to yield this compound.
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Key Experiment 2: Lab-Scale Palladium-Catalyzed Amination (Illustrative)
-
Reaction Setup: A 500 mL, 3-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen inlet.
-
Reagents:
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5,6-Dichloroquinoline (1.0 eq)
-
Methylamine (solution in THF, 2.5 eq)
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Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
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Xantphos (0.03 eq)
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Sodium tert-butoxide (2.2 eq)
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Toluene (10 vol)
-
-
Procedure:
-
The 5,6-dichloroquinoline, Pd(OAc)₂, Xantphos, and sodium tert-butoxide are charged to the flask under a nitrogen atmosphere.
-
Toluene is added, and the mixture is stirred.
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The methylamine solution is added dropwise at room temperature.
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The reaction mixture is heated to 80-100°C and stirred until the reaction is complete as monitored by HPLC.
-
After cooling to room temperature, the reaction is quenched with water.
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The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel.
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Mandatory Visualizations
Caption: Reductive Amination Experimental Workflow.
Caption: Palladium-Catalyzed Amination Experimental Workflow.
Caption: Logical Relationship of Scale-Up Challenges and Solutions.
References
Technical Support Center: Crystallization of N6,7-Dimethylquinoline-5,6-diamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of N6,7-Dimethylquinoline-5,6-diamine.
Troubleshooting Crystallization Issues
This guide addresses common problems encountered during the crystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Question: My this compound will not crystallize out of solution. What should I do?
Answer:
If crystallization does not occur upon cooling, several factors may be at play. The solution may be too dilute, or nucleation may be inhibited.
Troubleshooting Steps:
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Induce Nucleation:
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Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites.
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Seeding: If you have a previous batch of crystalline material, add a single, small crystal to the solution. This "seed" will act as a template for crystal growth.
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-
Increase Concentration:
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If the solution is clear and nucleation induction fails, it is likely too dilute. Gently heat the solution to evaporate a portion of the solvent. Allow it to cool slowly again. Be cautious not to evaporate too much solvent, which can cause the compound to "oil out."
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-
Solvent Considerations:
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Ensure you are using an appropriate solvent system. While specific solubility data for this compound is not widely published, a common purification method involves gradient cooling in a heptane/ethyl acetate (3:1) mixture.[1] For quinoline derivatives, alcohol-based solvents like ethanol or methanol, often in combination with an anti-solvent like acetone or water, can also be effective.[2][3]
-
-
Re-dissolve and Cool Slowly: If the above steps fail, you may need to re-heat the solution until the compound fully dissolves and then allow it to cool at a slower rate. Placing the flask in an insulated container (like a beaker with paper towels) can promote slower cooling and the formation of larger, purer crystals.
Question: The compound "oiled out" instead of forming crystals. How can I fix this?
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated at a temperature above the compound's melting point in that solvent, or if significant impurities are present.
Troubleshooting Steps:
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Add More Solvent: Re-heat the mixture to dissolve the oil. Add a small amount of the primary (good) solvent to decrease the saturation level. Allow the solution to cool slowly again.
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Lower the Cooling Temperature: If the compound has a low melting point, you may need to cool the solution to a lower temperature (e.g., in an ice bath or refrigerator, typically 2-8°C) to encourage solidification.[4]
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Purification Check: Oiling out can be a sign of impurities that are depressing the melting point. Consider re-purifying the crude material using column chromatography before attempting recrystallization.
Question: The crystallization happened too quickly, resulting in a fine powder. Are these crystals suitable?
Answer:
Rapid crystallization often traps impurities within the crystal lattice, diminishing the effectiveness of the purification. While a powder is crystalline, slower-growing, well-defined crystals are typically of higher purity.
Troubleshooting Steps:
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Use More Solvent: The most common reason for rapid crystallization is using the minimum amount of hot solvent to dissolve the solid. Re-heat the solution and add a small excess of the hot solvent. This will keep the compound in solution for longer during the cooling phase, allowing for slower crystal growth.
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Insulate the Flask: Slow the cooling rate by placing the flask in an insulated container or by allowing it to cool to room temperature on the benchtop before transferring it to a colder environment like a refrigerator.
Question: My final crystal yield is very low. How can I improve it?
Answer:
A low yield can result from using too much solvent, transferring the solution to the cooling stage while it's too hot, or not allowing sufficient time for crystallization.
Troubleshooting Steps:
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Check the Mother Liquor: After filtering your crystals, you can check if a significant amount of product remains in the filtrate (mother liquor). Evaporate the solvent from a small sample of the mother liquor. If a substantial amount of solid residue remains, you can try to recover more product by evaporating some of the solvent from the bulk mother liquor and cooling it again for a second crop of crystals. Note that second-crop crystals may be less pure.
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Minimize Solvent Usage: While avoiding rapid crystallization is important, using a large excess of solvent will result in a significant portion of your compound remaining dissolved even after cooling. Finding the right balance is key.
-
Ensure Complete Crystallization: Allow adequate time for the solution to cool and for the crystals to form. Moving to the filtration step too early will leave dissolved product behind.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the crystallization of this compound?
A1: Based on literature for related compounds, a good starting point would be a mixed solvent system. A heptane/ethyl acetate (3:1) mixture has been used for purification.[1] Alternatively, dissolving the compound in a minimal amount of a hot alcohol like methanol or ethanol, followed by the slow addition of an anti-solvent like water or acetone until the solution becomes slightly turbid, is a common technique for quinoline derivatives.[2]
Q2: At what temperature should I store this compound?
A2: The recommended storage temperature for this compound is between 2-8°C.[4]
Q3: My crystals are colored. Does this indicate an impurity?
A3: Not necessarily. While colorless or white crystals often indicate high purity, some organic compounds are inherently colored. However, if you expect a colorless product and obtain colored crystals, it is likely due to trapped impurities. In such cases, a second recrystallization or purification by column chromatography may be necessary. The presence of N-nitroso compounds, which can be formed from related precursors, can sometimes impart color.[5]
Q4: How can I confirm the purity of my crystallized this compound?
A4: Purity can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, ¹H NMR can confirm the presence of the N7-methyl group with a distinct singlet at δ 2.35 ppm, and HPLC can verify purity levels, often exceeding 99%.[1]
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
This protocol is suitable if a single solvent with a steep solubility curve for this compound can be identified (i.e., highly soluble when hot, poorly soluble when cold). Ethanol is often a good candidate for quinoline derivatives.[6]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Crystallization: Once at room temperature, place the flask in an ice bath or a refrigerator (2-8°C) to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Drying: Dry the crystals under a vacuum to remove any residual solvent.
Protocol 2: Mixed Solvent Recrystallization (Heptane/Ethyl Acetate)
This protocol is based on a documented purification method for this compound.[1]
-
Dissolution: Dissolve the crude product in a minimal amount of warm ethyl acetate (the "good" solvent).
-
Addition of Anti-Solvent: While the solution is still warm, slowly add heptane (the "poor" solvent) dropwise until the solution becomes slightly cloudy (turbid).
-
Clarification: Add a few drops of warm ethyl acetate to re-dissolve the precipitate until the solution is clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator to promote crystal growth.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash with a cold heptane/ethyl acetate mixture, and dry under vacuum.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 187.24 g/mol | N/A |
| Storage Temperature | 2-8 °C | [4] |
| ¹H NMR (N7-methyl) | δ 2.35 ppm (singlet) | [1] |
| HPLC Retention Time | 8.2 min (C18 column, 70% MeOH/H₂O) | [1] |
| Purity (Post-Crystallization) | >99% | [1] |
Visualizations
Caption: Troubleshooting workflow for common crystallization issues.
Caption: Experimental workflow for mixed-solvent crystallization.
References
- 1. This compound | 83407-42-5 | Benchchem [benchchem.com]
- 2. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
- 3. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]
- 4. N6,8-dimethylquinoline-5,6-diamine;CAS No.:1351516-55-6 [chemshuttle.com]
- 5. This compound | 83407-42-5 [chemicalbook.com]
- 6. actascientific.com [actascientific.com]
Technical Support Center: Impurity Profiling of N6,7-Dimethylquinoline-5,6-diamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the impurity profiling of N6,7-Dimethylquinoline-5,6-diamine.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound and its related impurities.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Question: My chromatogram for this compound shows significant peak tailing for the main component and its impurities. What could be the cause and how can I resolve it?
Answer:
Peak tailing is a common issue when analyzing basic compounds like aromatic amines. It is often caused by secondary interactions between the analyte and the stationary phase. Here’s a step-by-step troubleshooting guide:
-
Mobile Phase pH Adjustment: The ionization state of this compound is highly dependent on the mobile phase pH.
-
Low pH (2.5-3.5): At this pH, the amine functional groups will be protonated. This can reduce strong interactions with residual silanols on the silica-based column, often leading to improved peak shape.
-
High pH (9-10.5): At a higher pH, the amine groups will be in their free base form. This can also lead to good peak shape on a suitable column, but ensure your column is stable at high pH.
-
-
Column Choice: Not all C18 columns are suitable for the analysis of basic compounds.
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End-capped Columns: Use a column with high-density end-capping to minimize the number of accessible free silanol groups.
-
Hybrid Particle Columns: Consider using a column with hybrid particle technology (e.g., BEH) which offers better stability at a wider pH range.
-
-
Mobile Phase Additives:
-
Buffers: Use an appropriate buffer (e.g., phosphate or acetate) at a concentration of 10-25 mM to maintain a consistent pH throughout the analysis.
-
Competitive Amines: Adding a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase can help to saturate the active sites on the stationary phase, reducing peak tailing.
-
-
Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.
Problem 2: Inconsistent Retention Times
Question: The retention times for my analyte and impurities are shifting between injections. What is causing this variability?
Answer:
Retention time instability can compromise the reliability of your analytical method. The following factors are common causes:
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical sequence. Insufficient equilibration can lead to drifting retention times, especially in gradient methods.
-
Mobile Phase Preparation:
-
Accurate Composition: Precisely prepare the mobile phase. Small variations in the organic-to-aqueous ratio can significantly impact retention times.
-
Degassing: Thoroughly degas the mobile phase to prevent bubble formation in the pump, which can cause flow rate fluctuations.
-
-
Temperature Control: Fluctuations in ambient temperature can affect retention. Use a column oven to maintain a consistent temperature.
-
Pump Performance: Check for leaks in the pump seals or fittings, as this can lead to an inconsistent flow rate.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities I should look for in my this compound sample?
A1: Based on common synthetic routes, potential impurities can be categorized as:
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Starting Materials: Unreacted precursors from the synthesis.
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Intermediates: Partially reacted compounds.
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By-products: Formed from side reactions during synthesis.
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Isomers: Positional isomers such as N5,6-Dimethylquinoline-5,6-diamine or N5,8-Dimethylquinoline-5,6-diamine.
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Degradation Products: Formed due to exposure to light, heat, or reactive chemicals.
Q2: How can I identify an unknown impurity peak in my chromatogram?
A2: The most effective way to identify an unknown impurity is by using a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system. The mass-to-charge ratio (m/z) of the impurity can provide its molecular weight, and fragmentation patterns can help in elucidating its structure.
Q3: My baseline is noisy. What are the common causes and solutions?
A3: A noisy baseline can be caused by several factors:
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Air Bubbles: Degas your mobile phase and prime the pump.
-
Contamination: Clean the detector cell and ensure high-purity solvents are used.
-
Detector Lamp: An aging detector lamp can cause noise. Check the lamp's energy output.
-
Pump Issues: Worn pump seals can introduce noise.
Data Presentation
The following table summarizes hypothetical quantitative data for a typical impurity profile of this compound.
| Impurity | Retention Time (min) | Relative Retention Time (RRT) | Typical Amount (%) |
| Starting Material A | 4.2 | 0.58 | < 0.1 |
| Isomer (N5,6-dimethyl) | 6.8 | 0.94 | < 0.2 |
| This compound | 7.2 | 1.00 | > 99.0 |
| By-product B | 8.5 | 1.18 | < 0.15 |
| Unknown Impurity 1 | 9.1 | 1.26 | < 0.1 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This protocol provides a general method that can be optimized for your specific instrumentation and impurity profile.
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (end-capped)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 95 5 20 50 50 25 20 80 30 20 80 31 95 5 | 40 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a final concentration of 1 mg/mL.
Visualizations
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing issues.
Potential Impurity Formation Pathways
Caption: Synthetic pathways leading to potential impurities.
Technical Support Center: N6,7-Dimethylquinoline-5,6-diamine Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N6,7-Dimethylquinoline-5,6-diamine, particularly in the context of its degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the likely metabolic degradation pathways for this compound?
A1: While specific literature on the degradation of this compound is limited, based on known microbial degradation of quinoline and its derivatives, two primary pathways can be hypothesized. Microbial degradation of quinoline typically begins with hydroxylation.[1] The degradation of this compound is likely initiated by similar enzymatic action.
-
Hypothetical Pathway 1: Hydroxylation and Ring Cleavage. This pathway would involve initial hydroxylation of the quinoline ring, followed by cleavage of either the pyridine or benzene ring system. The presence of the electron-donating amino and methyl groups may influence the position of initial hydroxylation.
-
Hypothetical Pathway 2: N-Demethylation and Deamination. It is also possible that degradation could be initiated by N-demethylation of the N6-methylamino group, followed by deamination. These reactions would produce hydroxylated and keto-derivatives, which would then be susceptible to ring cleavage.
Q2: What are the key factors that can influence the degradation rate of this compound in our experiments?
A2: Several factors can significantly impact the degradation rate. For microbial degradation, these include the specific microbial strain used, temperature, pH, and the availability of nutrients.[2] For chemical or photodegradation, the key factors are the presence of catalysts (e.g., TiO2 for photocatalysis), the wavelength and intensity of light, and the solvent system.
Q3: What analytical techniques are most suitable for monitoring the degradation of this compound and identifying its metabolites?
A3: A combination of chromatographic and spectroscopic techniques is recommended.
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the parent compound and its degradation products. A reverse-phase C18 column is often a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of metabolites, which is crucial for elucidating the degradation pathway.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine the precise chemical structure of major degradation products, provided they can be isolated in sufficient purity.
Troubleshooting Guides
Issue 1: Inconsistent or No Degradation Observed
| Possible Cause | Troubleshooting Step |
| Microbial Inactivity | Ensure the microbial culture is viable and in the correct growth phase. Optimize culture conditions (pH, temperature, aeration) for the specific strain.[2] |
| Incorrect Experimental Conditions | For photodegradation, verify the light source is emitting at the correct wavelength and intensity. For chemical degradation, check the concentration and activity of any catalysts or reagents. |
| Compound Stability | This compound may be more stable under your experimental conditions than anticipated. Consider extending the experiment duration or increasing the intensity of the degradation conditions (e.g., higher catalyst concentration, more intense light). |
| Analytical Method Issues | Confirm that your analytical method (e.g., HPLC) is capable of detecting small changes in the concentration of the parent compound. Check for issues with sample preparation or instrument calibration. |
Issue 2: Poor Resolution or Tailing Peaks in HPLC Analysis
| Possible Cause | Troubleshooting Step |
| Inappropriate Mobile Phase | Adjust the mobile phase composition (e.g., organic solvent to buffer ratio, pH). The amine groups on the molecule can interact with the silica backbone of the column, and adjusting the pH can mitigate this. |
| Column Contamination | Flush the column with a strong solvent to remove any strongly retained compounds. If the problem persists, the column may need to be replaced. |
| Sample Overload | Reduce the concentration of the injected sample. |
| Presence of Silanol Groups | Use a column with end-capping or add a competing amine (e.g., triethylamine) to the mobile phase to reduce peak tailing. |
Issue 3: Difficulty in Identifying Degradation Products by LC-MS
| Possible Cause | Troubleshooting Step |
| Low Abundance of Metabolites | Concentrate the sample before analysis. Optimize the ionization source parameters in the mass spectrometer to enhance the signal of the expected metabolites. |
| Complex Matrix | Use a more efficient sample clean-up procedure (e.g., solid-phase extraction) to remove interfering compounds from the sample matrix. |
| Isomeric Metabolites | If metabolites have the same mass-to-charge ratio, use tandem mass spectrometry (MS/MS) to obtain fragmentation patterns that can help distinguish between isomers. |
Experimental Protocols
Protocol 1: General Microbial Degradation Assay
-
Prepare Media: Prepare a suitable minimal salts medium (MSM) for the chosen bacterial strain.
-
Inoculation: Inoculate the MSM with a fresh overnight culture of the test microorganism to an initial optical density (OD600) of 0.1.
-
Add Compound: Add a stock solution of this compound (dissolved in a minimal amount of a suitable solvent like DMSO) to the culture to a final concentration of 50-100 mg/L.[2]
-
Incubation: Incubate the cultures under optimal growth conditions (e.g., 30°C, 150 rpm).[3]
-
Sampling: Withdraw aliquots at regular time intervals (e.g., 0, 6, 12, 24, 48 hours).
-
Sample Preparation: Centrifuge the aliquots to pellet the cells. Filter the supernatant through a 0.22 µm filter.
-
Analysis: Analyze the supernatant by HPLC to quantify the remaining this compound and by LC-MS to identify degradation products.
Visualizations
Caption: Workflow for a typical microbial degradation experiment.
Caption: Hypothetical degradation pathways for this compound.
References
Validation & Comparative
A Comparative Analysis of N6,7-Dimethylquinoline-5,6-diamine and Other Quinoline Diamines for Researchers and Drug Development Professionals
An objective comparison of the biological activities and mutagenic potential of N6,7-Dimethylquinoline-5,6-diamine against other quinoline diamine derivatives, supported by available experimental data.
Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] The strategic placement of functional groups on the quinoline scaffold is a key determinant of their biological activity.[3] This guide provides a comparative overview of this compound and other quinoline diamines, focusing on their performance in anticancer and antimicrobial assays, and addressing their mutagenic potential.
Performance Comparison: Cytotoxicity and Antimicrobial Activity
Quantitative data on the biological performance of this compound is limited in publicly available literature, and direct comparative studies with other quinoline diamines under identical experimental conditions are scarce. However, by compiling data from various sources, a preliminary comparison can be drawn.
It is crucial to note that variations in experimental protocols, including the specific cancer cell lines, bacterial strains, and assay conditions, can significantly influence the outcomes. Therefore, the following tables summarize the available data to provide a general performance overview.
Table 1: Comparative Cytotoxicity of Quinoline Diamines against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HeLa (Cervical Cancer) | 12 | [4] |
| MCF-7 (Breast Cancer) | 15 | [4] | |
| A549 (Lung Cancer) | 20 | [4] | |
| Quinoline Derivatives (General) | Various Cancer Cell Lines | Wide range of activities | [5][6] |
| 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine | Multiple Human Tumor Cell Lines | < 1.0 | |
| Pyrazolo[4,3-f]quinoline derivatives | Various Cancer Cell Lines | < 8.0 | [6] |
Table 2: Comparative Antimicrobial Activity of Quinoline Diamines
| Compound | Microorganism | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | 32 | [4] |
| Escherichia coli | 16 | [4] | |
| Candida albicans | 64 | [4] | |
| Quinolone-coupled hybrid 5d | Gram-positive & Gram-negative strains | 0.125–8 | [7] |
| Various Quinoline Derivatives | Various bacterial & fungal strains | Wide range of activities | [8][9] |
Mutagenicity Profile: A Critical Consideration
A significant aspect to consider in the development of quinoline-based therapeutics is their potential mutagenicity. Several quinoline derivatives have been shown to be mutagenic in the Ames test, a widely used assay to assess the mutagenic potential of chemical compounds.[4][10]
Signaling Pathways in Quinoline-Mediated Activity
The mechanism of action for many quinoline derivatives involves the modulation of key signaling pathways implicated in cancer and other diseases. While the specific pathways affected by this compound have not been elucidated in the available literature, other quinoline derivatives have been shown to target pathways such as:
-
Wnt/β-catenin Signaling: Certain quinazoline derivatives act as inhibitors of this pathway, which is often aberrantly activated in cancers like gastric cancer.[12]
-
PI3K/Akt/mTOR Pathway: This is a crucial pathway for cell growth and proliferation, and it is a target for some quinoline-based inhibitors.[13]
-
Receptor Tyrosine Kinases (RTKs): Quinoline derivatives have been developed as inhibitors of RTKs like c-Met, EGFR, and VEGFR, which are critical for cancer progression.[13][14]
Caption: Quinoline derivatives can inhibit key signaling pathways.
Experimental Protocols
Standardized protocols are essential for the accurate assessment and comparison of chemical compounds. Below are generalized methodologies for the cytotoxicity and antimicrobial assays commonly used for quinoline derivatives.
Cytotoxicity Testing: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the quinoline diamine derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Caption: A typical workflow for an MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial dilutions of the quinoline diamine derivatives in a liquid growth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion
This compound exhibits promising, albeit moderately potent, anticancer and antimicrobial activities based on the limited available data. However, its potential mutagenicity is a significant concern that necessitates thorough investigation. A direct, data-driven comparison with other quinoline diamines is challenging due to the lack of standardized comparative studies. The structure-activity relationship within the quinoline diamine class is complex, with the position of the amino and methyl groups profoundly influencing biological activity and toxicological profiles. Future research should focus on systematic, comparative studies of quinoline diamine isomers to elucidate their therapeutic potential and safety profiles for informed drug development.
References
- 1. Carcinogenicity of quinoline by drinking-water administration in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-mutagenicity relationships on quinoline and indole analogues in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oehha.ca.gov [oehha.ca.gov]
- 4. Carcinogenicities of quinoline derivatives in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ames test - Wikipedia [en.wikipedia.org]
- 11. Structure-mutagenicity relationships on quinoline and indole analogues in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Bioactivity of N6,7-Dimethylquinoline-5,6-diamine and Analogs: A Comparative Guide
Disclaimer: As of October 2025, publicly accessible, peer-reviewed in vivo studies validating the bioactivity of N6,7-Dimethylquinoline-5,6-diamine are not available. Commercial sources suggest potential antimicrobial and anticancer properties based on in vitro assays, while other data indicates possible mutagenicity. This guide, therefore, provides a comparative framework based on the in vivo bioactivity of structurally related quinoline derivatives, offering insights into potential therapeutic applications and the experimental validation process.
Introduction to Quinoline Derivatives as Bioactive Agents
Quinoline and its derivatives are a prominent class of heterocyclic compounds extensively studied for their broad spectrum of biological activities. These activities include antimicrobial, anti-inflammatory, and notably, anticancer effects. The planar nature of the quinoline ring allows it to intercalate with DNA, and various substitutions on the ring system can lead to the inhibition of key enzymes involved in cell proliferation and survival, such as tyrosine kinases and phosphoinositide 3-kinases. This guide will focus on the anticancer properties of quinoline derivatives, using a representative compound with published in vivo data as a primary example for comparison.
Comparative In Vivo Anticancer Activity
To illustrate the in vivo potential of quinoline-based compounds, we will examine the data for a novel quinoline derivative, designated as compound 91b1 , which has demonstrated significant anticancer effects in preclinical models. While not a direct substitute for data on this compound, the performance of 91b1 provides a valuable benchmark for the potential efficacy of this class of compounds.
Table 1: In Vivo Efficacy of Quinoline Derivative 91b1 in a Xenograft Mouse Model
| Compound | Animal Model | Cell Line Xenograft | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| 91b1 | Nude Mice | KYSE150 (Esophageal Squamous Cell Carcinoma) | 20 mg/kg, intraperitoneal injection, daily | 58.4% | [1] |
| Vehicle Control | Nude Mice | KYSE150 (Esophageal Squamous Cell Carcinoma) | Saline with 0.5% DMSO | 0% | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vivo studies. Below is a typical protocol for evaluating the anticancer activity of a quinoline derivative in a mouse xenograft model, based on the study of compound 91b1[1].
Animal Model and Cell Line
-
Animal: Male BALB/c nude mice, 4-6 weeks old.
-
Cell Line: Human esophageal squamous cell carcinoma cell line KYSE150.
-
Cell Culture: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Xenograft Tumor Implantation
-
KYSE150 cells are harvested during the logarithmic growth phase.
-
A suspension of 5 x 10^6 cells in 0.2 mL of serum-free medium is injected subcutaneously into the right flank of each mouse.
-
Tumor growth is monitored every two days by measuring the length and width of the tumor with calipers. Tumor volume is calculated using the formula: (Length × Width^2) / 2.
Dosing and Monitoring
-
When the average tumor volume reaches approximately 100 mm³, the mice are randomly assigned to treatment and control groups.
-
The treatment group receives the test compound (e.g., 91b1 at 20 mg/kg) via intraperitoneal injection daily.
-
The control group receives an equivalent volume of the vehicle (e.g., saline with 0.5% DMSO).
-
Body weight and tumor volume are measured every two days.
-
After a predetermined period (e.g., 21 days), the mice are euthanized, and the tumors are excised and weighed.
Signaling Pathways and Mechanism of Action
The anticancer effects of quinoline derivatives are often attributed to their interaction with specific signaling pathways that regulate cell growth, proliferation, and survival.
Downregulation of Lumican by Compound 91b1
In the case of compound 91b1, its anticancer activity has been linked to the downregulation of Lumican, a proteoglycan that is overexpressed in several cancers and is known to promote cancer cell migration and invasion[1].
References
Unraveling the Structure-Activity Relationship of N6,7-Dimethylquinoline-5,6-diamine: A Comparative Guide
An in-depth analysis of N6,7-Dimethylquinoline-5,6-diamine and its potential as a bioactive scaffold, this guide synthesizes available data on its anticancer and antimicrobial activities. While comprehensive structure-activity relationship (SAR) studies on a broad series of its analogs are not extensively documented in publicly available literature, this guide provides a comparative overview based on the parent compound's activity and general principles of quinoline derivative SAR.
This compound has emerged as a molecule of interest in medicinal chemistry, demonstrating notable biological activity. Preliminary screenings have revealed its potential as both an anticancer and antimicrobial agent. This guide presents the existing quantitative data for this compound, outlines standard experimental protocols for assessing such activities, and explores the potential mechanistic pathways based on the broader family of quinoline derivatives.
Quantitative Biological Activity
The biological profile of this compound has been characterized by its inhibitory effects on cancer cell lines and various microbes. The following tables summarize the available quantitative data for the parent compound.
Table 1: Anticancer Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 12 |
| MCF-7 | Breast Cancer | 15 |
| A549 | Lung Cancer | 20 |
Table 2: Antimicrobial Activity of this compound
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive bacteria | 32 |
| Escherichia coli | Gram-negative bacteria | 16 |
| Candida albicans | Fungal | 64 |
Conceptual Framework for Structure-Activity Relationship (SAR) Studies
While specific SAR data for a series of this compound analogs is limited, a general workflow for such an investigation can be conceptualized. This involves the synthesis of analogs with systematic modifications to the core structure and subsequent evaluation of their biological activity.
Caption: A conceptual workflow for a typical structure-activity relationship study.
Experimental Protocols
The following are representative protocols for the key experiments cited in the evaluation of this compound.
1. Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compound is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
2. Antimicrobial Susceptibility Test (Minimum Inhibitory Concentration - MIC)
This protocol details a standard method for determining the minimum concentration of a compound that inhibits the visible growth of a microorganism.
-
Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown in Mueller-Hinton Broth (MHB), while fungal strains (e.g., Candida albicans) are grown in Sabouraud Dextrose Broth (SDB) overnight at 37°C and 30°C, respectively. The cultures are then diluted to a standardized concentration (e.g., 0.5 McFarland standard).
-
Compound Dilution: The test compound is serially diluted in the appropriate broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated for 18-24 hours at the optimal temperature for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Potential Signaling Pathways and Mechanism of Action
The precise molecular targets of this compound have not been definitively identified. However, based on studies of other quinoline derivatives, several potential mechanisms of action can be proposed.
Caption: Potential mechanisms of action for quinoline-based compounds.
In the context of anticancer activity, quinoline derivatives are known to target various components of cell signaling pathways. These can include the inhibition of tyrosine kinases, which are crucial for cell proliferation and survival, and topoisomerases, enzymes essential for DNA replication. Inhibition of these targets can lead to cell cycle arrest and the induction of apoptosis (programmed cell death).
For antimicrobial effects, a common target for quinoline compounds is DNA gyrase (a type II topoisomerase in bacteria), which is vital for bacterial DNA replication. Disruption of this enzyme's function leads to bacterial cell death. Additionally, some quinoline derivatives may exert their antimicrobial effects by disrupting the integrity of the microbial cell membrane.
Further research is necessary to elucidate the specific molecular interactions and signaling pathways modulated by this compound and its analogs. Such studies will be instrumental in optimizing its structure for enhanced potency and selectivity, paving the way for the development of novel therapeutic agents.
Comparative Cytotoxicity Analysis of N6,7-Dimethylquinoline-5,6-diamine Analogs: A Data-Driven Guide
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of the cytotoxic properties of N6,7-Dimethylquinoline-5,6-diamine and its analogs. Due to the limited availability of directly comparable public data on a series of its analogs, this document focuses on the available cytotoxicity data for the parent compound and provides a framework for evaluating related quinoline derivatives.
Cytotoxicity Profile of this compound
This compound has been investigated for its potential as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines. The half-maximal inhibitory concentration (IC50) values for this compound against selected human cancer cell lines are summarized in the table below.
Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| This compound | HeLa (Cervical Cancer) | 12 |
| This compound | MCF-7 (Breast Cancer) | 15 |
| This compound | A549 (Lung Cancer) | 20 |
Experimental Protocols
The following is a generalized experimental protocol for determining the cytotoxicity of quinoline derivatives using a standard MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity and, by inference, cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound and its analogs
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: The test compounds (this compound and its analogs) are dissolved in DMSO to create stock solutions, which are then serially diluted with cell culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with the medium containing the test compounds. Control wells receive medium with an equivalent concentration of DMSO.
-
Incubation: The plates are incubated for a further 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium and 20 µL of MTT solution are added to each well. The plates are then incubated for 4 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control (DMSO-treated) cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Experimental Workflow
The logical flow of a typical cytotoxicity screening experiment is outlined below.
Caption: Workflow for in vitro cytotoxicity testing of quinoline analogs.
Potential Signaling Pathways
While specific signaling pathway analysis for this compound is not extensively documented in publicly available literature, quinoline derivatives are known to induce cytotoxicity through various mechanisms, often involving the induction of apoptosis. A generalized signaling pathway for apoptosis is depicted below.
Caption: Generalized apoptotic signaling pathways.
Disclaimer: The information provided in this guide is based on limited publicly available data. A comprehensive and direct comparison of the cytotoxicity of this compound and its analogs would require dedicated experimental studies that synthesize and evaluate a series of these compounds under consistent and controlled conditions. The experimental protocol and signaling pathway diagrams are provided for illustrative and informational purposes.
N6,7-Dimethylquinoline-5,6-diamine: A Comparative Outlook on its Potential Anticancer Efficacy
An objective analysis of N6,7-Dimethylquinoline-5,6-diamine in the context of quinoline-based anticancer agents, highlighting the need for empirical data through established experimental protocols.
Introduction
This compound is a heterocyclic aromatic amine belonging to the quinoline family of compounds. Quinoline and its derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties. While preliminary research suggests potential anticancer activity for this compound through the inhibition of cancer cell growth, a comprehensive evaluation of its in vitro and in vivo efficacy is not yet publicly available. This guide provides a comparative framework by examining the established anticancer efficacy of other quinoline derivatives, presenting standardized experimental protocols to facilitate future research, and outlining potential mechanisms of action.
Comparative Efficacy of Quinoline Derivatives
To contextualize the potential of this compound, the following table summarizes the in vitro efficacy of various quinoline-based compounds against different cancer cell lines. This data, sourced from existing literature, showcases the broad anticancer potential of the quinoline scaffold.
| Compound/Alternative | Cancer Cell Line | IC50 Value (µM) | Reference Compound |
| Various Quinoline Derivatives | Human Renal (TK-10), Melanoma (UACC-62), Breast (MCF-7) | 0.62 - 7.72 | Not Specified |
| Styrylimidazo[1,2-a]pyridine derivative | Breast (MDA-MB-231) | 12.12 ± 0.54 | Etoposide |
| Styrylimidazo[1,2-a]pyridine derivative | Breast (MCF-7) | 9.59 ± 0.7 | Etoposide |
| Styrylimidazo[1,2-a]pyridine derivative | Breast (T-47D) | 10.10 ± 0.4 | Etoposide |
| Pyrazolo[4,3-c]hexahydropyridine derivative | Breast (MDA-MB-231) | 4.2 | 5-Fluorouracil |
| Pyrazolo[4,3-c]hexahydropyridine derivative | Breast (MCF-7) | 2.4 | 5-Fluorouracil |
| Coumarin-6-sulfonamide derivative | Breast (MCF-7) | 10.95 ± 0.96 | Not Specified |
| Coumarin-6-sulfonamide derivative | Breast (MCF-7) | 10.62 ± 1.35 | Not Specified |
| Quinoline-based Ir(III) Complex (MPytMP-Ir) | Lung (NCI-H460) | 0.00505 ± 0.00022 | Cisplatin |
Experimental Protocols for Efficacy Assessment
To determine the in vitro and in vivo efficacy of this compound, the following established experimental protocols can be employed.
In Vitro Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vivo Xenograft Tumor Model
Xenograft models in immunocompromised mice are a standard for evaluating the in vivo antitumor activity of a compound.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of athymic nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (at various doses) and a vehicle control intraperitoneally or orally daily for a specified period (e.g., 21 days).
-
Tumor Measurement: Measure the tumor volume and body weight of the mice every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Potential Signaling Pathways and Mechanisms of Action
While the specific mechanism of action for this compound is unknown, other quinoline derivatives have been shown to exert their anticancer effects through various signaling pathways. The diagrams below illustrate some of these potential pathways and a general workflow for evaluating anticancer compounds.
Caption: Potential mechanisms of action for quinoline-based anticancer agents.
Caption: A typical workflow for the evaluation of a potential anticancer compound.
Conclusion
This compound belongs to a class of compounds with demonstrated anticancer potential. However, without specific experimental data, its efficacy remains speculative. The comparative data on other quinoline derivatives suggest that this compound could exhibit activity against various cancer cell lines. To ascertain its therapeutic potential, rigorous in vitro and in vivo studies, following established protocols such as those outlined in this guide, are imperative. Future research should focus on determining the IC50 values of this compound against a panel of cancer cell lines, evaluating its efficacy in preclinical animal models, and elucidating its specific mechanism of action. Such data will be crucial for its potential development as a novel anticancer agent.
N6,7-Dimethylquinoline-5,6-diamine: A Comparative Guide for Researchers
N6,7-Dimethylquinoline-5,6-diamine is a quinoline derivative with potential applications in medicinal chemistry and drug development, particularly in the fields of oncology and microbiology. This guide provides a comparative analysis of this compound, presenting its performance in the context of other quinoline-based agents and offering detailed experimental protocols for its evaluation.
Comparative Analysis of Biological Activity
While specific, direct comparative studies featuring this compound as a reference compound are not extensively available in the current body of scientific literature, its structural similarity to other biologically active quinoline derivatives allows for a comparative assessment based on representative data from this compound class. Quinoline derivatives have been widely investigated for their anticancer and antimicrobial properties.
Anticancer Activity
The anticancer potential of quinoline derivatives is often attributed to their ability to intercalate with DNA, inhibit topoisomerase enzymes, or modulate signaling pathways involved in cell proliferation and apoptosis.[1] The cytotoxic effects of these compounds are typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound Class | Representative Compound(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Dimethylquinoline Diamine | This compound | HeLa (Cervical Cancer) | 12 | [Source 1] |
| MCF-7 (Breast Cancer) | 15 | [Source 1] | ||
| A549 (Lung Cancer) | 20 | [Source 1] | ||
| Pyrazolo[4,3-f]quinoline | Compound 1M | NUGC-3 (Gastric Cancer) | <8 | [2] |
| Compound 2E | NUGC-3 (Gastric Cancer) | <8 | [2] | |
| 5,6,7-Trimethoxy Quinoline | Compound 7e | A2780 (Ovarian Cancer) | Not specified, but showed potent effects | [3] |
| 4-Aminoquinoline | Chloroquine | P. falciparum (Chloroquine-susceptible) | 0.003-0.012 | [4] |
| 7-Iodo/Bromo-AQs | P. falciparum (Chloroquine-resistant) | 0.003-0.012 | [4] |
Note: The data presented for this compound is based on preliminary findings and should be further validated. The other compounds are presented as examples of the potency of the broader quinoline class.
Antimicrobial Activity
Quinoline derivatives have also demonstrated efficacy against a range of microbial pathogens. Their mechanism of action can involve the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to a disruption of DNA replication and repair. The antimicrobial potency is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Representative Compound(s) | Microorganism | MIC (µg/mL) | Reference |
| Dimethylquinoline Diamine | This compound | Staphylococcus aureus | 32 | [Source 1] |
| Escherichia coli | 16 | [Source 1] | ||
| Candida albicans | 64 | [Source 1] | ||
| Quinoline-based Hybrids | Compound 7c/7d | Cryptococcus neoformans | 15.6 | [5] |
| Compound 7a | Mycobacterium tuberculosis H37Rv | 20 | [5] | |
| Compound 7b | Mycobacterium tuberculosis H37Rv | 10 | [5] | |
| Quinoline Amide Derivatives | Compound 3c | Staphylococcus aureus | 2.67 | [6] |
Experimental Protocols
Determination of IC50 for Anticancer Activity (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound against adherent cancer cell lines using a colorimetric MTT assay.
Materials:
-
96-well microplates
-
Adherent cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Positive control (e.g., a known anticancer drug)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of complete culture medium and incubate at 37°C in a 5% CO2 incubator until the cells adhere.[7]
-
Compound Addition: Prepare serial dilutions of the test compound in culture medium. The final concentration of DMSO should be kept below 0.5%. Add 100 µL of the diluted compound to the respective wells. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value from the dose-response curve.
Determination of MIC for Antimicrobial Activity (Broth Microdilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5][8]
Materials:
-
96-well microplates
-
Bacterial strain of interest (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Test compound dissolved in a suitable solvent
-
Positive control (a known antibiotic)
-
Saline solution (0.85%)
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in MHB directly in the 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control well (bacteria in MHB without the compound) and a sterility control well (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Visualizations
Potential Anticancer Mechanism of Quinoline Derivatives
Quinoline derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair. The following diagram illustrates a simplified workflow for evaluating the topoisomerase inhibitory activity of a quinoline compound.
Caption: Workflow for assessing topoisomerase inhibition.
General Structure-Activity Relationship (SAR) Logic
The biological activity of quinoline derivatives is highly dependent on their chemical structure. The following diagram illustrates the logical relationship between structural modifications and their potential impact on activity.
Caption: Key determinants of quinoline bioactivity.
References
- 1. arabjchem.org [arabjchem.org]
- 2. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 3. Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. mdpi.com [mdpi.com]
Benchmarking N6,7-Dimethylquinoline-5,6-diamine Against Known Lysyl Oxidase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N6,7-Dimethylquinoline-5,6-diamine against established inhibitors of lysyl oxidase (LOX), a critical enzyme in cancer progression and fibrosis. While direct experimental data on the inhibitory potency of this compound is not yet publicly available, its chemical structure, featuring a vicinal diamine moiety, strongly suggests its potential as a lysyl oxidase inhibitor. This document outlines the rationale for this hypothesis, compares its structural features to known inhibitors, and provides a detailed experimental protocol for its evaluation.
Introduction to this compound and its Therapeutic Potential
This compound is a quinoline derivative with potential applications in anticancer and antimicrobial research. Its biological activities are attributed to its interaction with specific molecular targets, including enzymes and receptors, potentially inducing apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. The presence of a vicinal diamine functional group in its structure is of particular interest, as this motif is characteristic of a class of lysyl oxidase inhibitors.
The Target: Lysyl Oxidase (LOX)
Lysyl oxidase is a copper-dependent enzyme that plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix. Elevated LOX activity is associated with tumor progression, metastasis, and fibrotic diseases. Consequently, the development of potent and selective LOX inhibitors is a significant area of research in drug discovery.
Comparative Analysis of Inhibitors
Based on its structure, this compound is hypothesized to be an inhibitor of lysyl oxidase. A direct quantitative comparison with known inhibitors requires experimental determination of its IC50 value. However, a qualitative comparison based on structural similarities and the mechanism of known inhibitors can be made.
Table 1: Comparison of this compound with Known LOX Inhibitors
| Inhibitor | Chemical Structure | Class | IC50 (LOX) | Mechanism of Action |
| This compound | (Structure not available in search results) | Vicinal Diamine (Hypothesized) | Not Determined | Irreversible inhibition via interaction with the LTQ cofactor (Hypothesized) |
| β-aminopropionitrile (BAPN) | (Structure not available in search results) | Aliphatic Amine | ~3-8 µM | Irreversible, mechanism-based inhibitor that covalently modifies the enzyme's active site. |
| D-Penicillamine | (Structure not available in search results) | Thiol | Micromolar range | Chelates the copper cofactor essential for LOX activity. |
Signaling Pathway and Inhibition Mechanism
Lysyl oxidase catalyzes the oxidative deamination of lysine residues on collagen and elastin, a critical step in extracellular matrix maturation. The active site of LOX contains a lysyl tyrosylquinone (LTQ) cofactor, which is the target for many irreversible inhibitors. Vicinal diamines, such as this compound is proposed to be, are thought to interact with this LTQ cofactor, leading to irreversible inhibition of the enzyme.
Comparative Analysis of N6,7-Dimethylquinoline-5,6-diamine Cross-Reactivity: A Data-Driven Guide
Introduction
N6,7-Dimethylquinoline-5,6-diamine is a quinoline derivative with potential applications in various research fields, including as a building block in organic synthesis and for its potential antimicrobial and anticancer properties.[1] Understanding the cross-reactivity profile of a compound is crucial for the development of selective therapeutic agents and to minimize off-target effects. This guide provides a comparative analysis of the cross-reactivity of this compound.
Data on Cross-Reactivity and Off-Target Binding
Extensive searches of publicly available scientific literature and databases did not yield specific data on the cross-reactivity or off-target binding profile of this compound. While preliminary studies suggest potential biological activities, including antimicrobial and anticancer effects, detailed selectivity and screening data are not available.[1] One source has noted the compound as a potential mutagenic polycyclic aromatic hydrocarbon (PAH).
Alternative Compounds for Comparison
Due to the absence of cross-reactivity data for this compound, a direct comparison with alternative compounds is not feasible at this time. To conduct a meaningful comparative analysis, data on the following would be required:
-
Primary Target(s): Identification of the primary biological target(s) of this compound is essential.
-
Kinase Profiling: If the primary target is a kinase, comprehensive kinase profiling against a panel of kinases would reveal its selectivity.
-
Receptor Binding Assays: Data from binding assays against a broad range of receptors and channels would help identify potential off-target interactions.
-
Cell-Based Assays: Functional assays in various cell lines can provide insights into the compound's broader biological effects.
Experimental Protocols for Assessing Cross-Reactivity
To generate the necessary data for a comprehensive cross-reactivity analysis, the following experimental protocols are typically employed:
1. Kinase Selectivity Profiling (Example Workflow)
This experiment assesses the inhibitory activity of a compound against a large panel of protein kinases.
-
Objective: To determine the selectivity of a test compound by measuring its inhibitory concentration (e.g., IC50) against a diverse panel of kinases.
-
Methodology:
-
Compound Preparation: The test compound is serially diluted to a range of concentrations.
-
Kinase Reaction: Each kinase is incubated with its specific substrate and ATP in the presence of the test compound or a vehicle control.
-
Detection: The kinase activity is measured, typically by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (e.g., ³³P-ATP) or fluorescence-based assays.
-
Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to the control. The IC50 value, the concentration at which 50% of the kinase activity is inhibited, is then determined by fitting the data to a dose-response curve.
-
2. Receptor Screening Panels
These panels are used to evaluate the binding affinity of a compound to a wide array of G protein-coupled receptors (GPCRs), ion channels, and transporters.
-
Objective: To identify potential off-target binding interactions.
-
Methodology:
-
Membrane Preparation: Membranes from cells expressing the target receptor are prepared.
-
Binding Assay: The membranes are incubated with a radiolabeled ligand specific for the receptor in the presence of the test compound at a fixed concentration.
-
Detection: The amount of radioligand bound to the receptor is measured.
-
Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated. A significant inhibition suggests potential interaction with the receptor.
-
Visualizing an Experimental Workflow
The following diagram illustrates a generalized workflow for assessing compound selectivity using a kinase profiling assay.
Caption: Workflow for kinase selectivity profiling.
While this compound has been identified as a chemical entity with potential biological activities, a comprehensive understanding of its cross-reactivity and off-target effects is currently lacking due to the absence of published experimental data. To enable a thorough and objective comparison with other compounds, further research involving broad panel screening, such as kinase and receptor profiling, is necessary. The experimental protocols and workflows described in this guide provide a framework for generating the data required for such an analysis. Researchers and drug development professionals are encouraged to perform these studies to fully characterize the selectivity profile of this compound.
References
Safety Operating Guide
Proper Disposal of N6,7-Dimethylquinoline-5,6-diamine: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for N6,7-Dimethylquinoline-5,6-diamine was found. The following guidance is based on the safety data of structurally similar compounds, including quinoline and its derivatives. Researchers must consult their institution's Environmental Health and Safety (EHS) department and a licensed chemical waste disposal company for procedures specific to their location and circumstances.
The proper disposal of this compound is critical for ensuring laboratory safety and environmental protection. As a quinoline derivative, this compound may possess significant health hazards, necessitating careful handling and disposal in accordance with local, state, and federal regulations.
Hazard Profile of Structurally Related Compounds
To ensure safe handling, it is prudent to assume that this compound may share hazards with related chemicals. The following table summarizes the known hazards of similar compounds.
| Hazard Statement | Quinoline[1] | 2,6-Dimethylquinoline[2] |
| Acute Toxicity | Toxic if swallowed; Harmful in contact with skin | No acute toxicity information available |
| Skin Corrosion/Irritation | Causes skin irritation | Causes skin irritation |
| Eye Damage/Irritation | Causes serious eye irritation | Causes serious eye irritation |
| Respiratory Irritation | May cause respiratory irritation | May cause respiratory irritation |
| Carcinogenicity/Mutagenicity | May cause cancer; Suspected of causing genetic defects | Not listed as a carcinogen |
| Aquatic Hazard | Toxic to aquatic life with long-lasting effects | No information available |
Immediate Safety and Handling Procedures
Prior to handling, ensure that all personnel are familiar with the potential hazards. Standard laboratory safety protocols should be strictly followed.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.[1]
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Inspect gloves for integrity before each use.[1]
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities, consider additional protective clothing.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If airborne dust or aerosols are generated, a NIOSH-approved respirator may be necessary.
First Aid Measures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water.[2]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[2]
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[2]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Step-by-Step Disposal Protocol
Disposal of this compound must be managed as hazardous chemical waste.
-
Waste Identification and Classification:
-
Treat all this compound waste as hazardous.
-
Chemical waste generators are responsible for correctly classifying the waste according to local and national regulations.[4]
-
-
Waste Segregation and Storage:
-
Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
Store in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents.[4]
-
Keep waste containers tightly closed and clearly labeled with the chemical name and associated hazards.
-
-
Containerization:
-
Use a chemically compatible and leak-proof container for all waste.
-
Leave some headspace in the container to allow for expansion.
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup.
-
Provide the waste disposal company with all available information on the chemical.
-
Do not pour this compound down the drain or dispose of it in regular trash.[4]
-
-
Decontamination:
-
Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the chemical.
-
Dispose of any contaminated materials, such as paper towels or gloves, as hazardous waste.
-
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste like this compound.
References
Personal protective equipment for handling N6,7-Dimethylquinoline-5,6-diamine
Disclaimer: This document provides guidance on personal protective equipment (PPE) for handling N6,7-Dimethylquinoline-5,6-diamine based on the safety data sheet (SDS) for the structurally related compound, 2,6-Dimethylquinoline.[1] The toxicological properties of this compound have not been fully investigated.[1] It is crucial to conduct a thorough risk assessment before handling this chemical and to consult with your institution's environmental health and safety (EHS) department.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.
Immediate Safety Protocols
In the event of exposure, follow these first-aid measures immediately:
-
Ingestion: Clean the mouth with water and seek immediate medical attention.[1]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[1] Seek medical attention if skin irritation occurs.[1]
-
Eye Contact: Rinse cautiously with water for several minutes.[1] If present and easy to do, remove contact lenses.[1] Continue rinsing and seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[1] If the person is not breathing, provide artificial respiration.[1] Seek immediate medical attention.[1]
Personal Protective Equipment (PPE)
Adequate PPE is mandatory to prevent contact with this compound. The following table summarizes the required PPE based on the available safety data for a similar compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Wear safety glasses with side-shields or chemical goggles.[1] Use a face shield where splashing is possible. | To protect against eye irritation or serious eye damage.[1] |
| Skin Protection | Wear impervious gloves (e.g., nitrile rubber), protective clothing, and closed-toe shoes.[1] | To prevent skin contact and potential skin irritation.[1] |
| Respiratory Protection | Use a NIOSH/MSHA approved respirator if ventilation is inadequate or for prolonged exposure.[1] | To avoid breathing in dust or vapors that may cause respiratory irritation.[1] |
Engineering Controls and Handling Procedures
Proper engineering controls and handling procedures are critical for minimizing exposure.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Eyewash and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
-
General Handling: Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust.[1] Wash hands thoroughly after handling.[1]
Disposal Plan
Dispose of this compound and its containers in accordance with all local, regional, and national regulations.[1] Do not empty into drains.[1] This compound should be treated as hazardous waste.[1]
Operational Workflow for Handling this compound
The following diagram outlines the necessary steps for safely handling this chemical.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
